2-(Trichloromethyl)-1,3,5-triazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(trichloromethyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3N3/c5-4(6,7)3-9-1-8-2-10-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUVQQKHBMGYEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC(=N1)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952709 | |
| Record name | 2-(Trichloromethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30361-83-2 | |
| Record name | 1,3,5-Triazine, 2-(trichloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030361832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trichloromethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Tale of Two Triazines: A Senior Application Scientist's Guide to 2-(Trichloromethyl)-1,3,5-triazine and Cyanuric Chloride
For researchers, scientists, and professionals in drug development, the 1,3,5-triazine core represents a versatile scaffold for a multitude of applications, from herbicides to pharmaceuticals.[1][2] Among the myriad of triazine derivatives, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) stands out as a cornerstone reagent, prized for its cost-effectiveness and predictable reactivity.[1][3] However, the substitution of its chlorine atoms with trichloromethyl groups gives rise to a class of compounds with distinct and equally valuable chemical properties. This in-depth technical guide elucidates the core differences between these two classes of triazines, providing insights into their synthesis, reactivity, and applications to empower researchers in making informed decisions for their synthetic strategies.
Part 1: The Archetype - Cyanuric Chloride
Cyanuric chloride is a white crystalline solid and a cornerstone of triazine chemistry.[4] Its utility stems from the sequential and controlled displacement of its three chlorine atoms by a wide array of nucleophiles.[3]
Physicochemical Properties
A summary of the key physicochemical properties of cyanuric chloride is presented in the table below.
| Property | Value |
| IUPAC Name | 2,4,6-Trichloro-1,3,5-triazine |
| CAS Number | 108-77-0 |
| Molecular Formula | C₃Cl₃N₃ |
| Molar Mass | 184.40 g/mol |
| Appearance | White powder |
| Melting Point | 144–148 °C |
| Boiling Point | 192 °C |
| Solubility | Soluble in organic solvents, hydrolyzes in water |
Synthesis of Cyanuric Chloride
The industrial synthesis of cyanuric chloride is a two-step process starting from hydrogen cyanide. First, hydrogen cyanide is chlorinated to produce cyanogen chloride, which is then trimerized at elevated temperatures over a carbon catalyst.[4]
Diagram of Cyanuric Chloride Synthesis
Caption: Synthesis of Cyanuric Chloride from Hydrogen Cyanide.
Reactivity and Mechanism
The hallmark of cyanuric chloride's reactivity is the sequential nucleophilic aromatic substitution (SNAr) of its chlorine atoms. The electron-withdrawing nature of the triazine ring renders the carbon atoms susceptible to nucleophilic attack. The reactivity of the chlorine atoms is temperature-dependent, allowing for a high degree of control over the substitution pattern.[3]
-
Monosubstitution: Typically occurs at or below 0 °C.
-
Disubstitution: Generally proceeds at room temperature.
-
Trisubstitution: Requires elevated temperatures, often above 60 °C.[3]
This differential reactivity allows for the synthesis of unsymmetrical triazine derivatives by the sequential addition of different nucleophiles.[5][6]
Diagram of Sequential Nucleophilic Substitution
Caption: Stepwise substitution on the cyanuric chloride core.
Applications in Drug Development and Organic Synthesis
Cyanuric chloride is a versatile reagent with a broad spectrum of applications:
-
Peptide Synthesis: It serves as an efficient coupling agent for the formation of amide bonds.[7]
-
Herbicide and Pesticide Synthesis: It is a key precursor to triazine-class herbicides like atrazine and simazine.[4]
-
Dye Industry: Used in the manufacturing of reactive dyes and optical brighteners.[4]
-
Dendrimer Synthesis: The trifunctional nature of cyanuric chloride makes it an ideal building block for the construction of dendrimers.[3][8]
-
Dehydrating Agent: It can be used for the conversion of amides to nitriles and carboxylic acids to acyl chlorides.
Part 2: The Challenger - 2-(Trichloromethyl)-1,3,5-triazine and its Analogs
While specific data for this compound is limited, we can infer its properties and reactivity by examining its close relative, 2,4,6-tris(trichloromethyl)-1,3,5-triazine, and other trichloromethyl-substituted triazines. The key difference lies in the nature of the substituent: a trichloromethyl group (-CCl₃) versus a chlorine atom (-Cl).
Physicochemical Properties of a Representative Analog
The properties of 2,4,6-tris(trichloromethyl)-1,3,5-triazine are summarized below.
| Property | Value |
| IUPAC Name | 2,4,6-Tris(trichloromethyl)-1,3,5-triazine |
| CAS Number | 6542-67-2 |
| Molecular Formula | C₆Cl₉N₃ |
| Molar Mass | 433.16 g/mol |
Synthesis of Trichloromethyl Triazines
The synthesis of trichloromethyl-substituted triazines typically involves the trimerization of trichloroacetonitrile. This contrasts with the synthesis of cyanuric chloride from cyanogen chloride.
Reactivity and Mechanism: A Departure from SNAr
The presence of the trichloromethyl group fundamentally alters the reactivity of the triazine ring compared to cyanuric chloride. While the chlorine atoms in cyanuric chloride are excellent leaving groups in nucleophilic substitution reactions, the trichloromethyl group is not readily displaced by nucleophiles under similar conditions. Instead, the C-CCl₃ bond is susceptible to cleavage under different stimuli, leading to distinct reaction pathways.
-
Photolytic Cleavage: Trichloromethyl-substituted triazines can act as photoinitiators.[9] Upon exposure to actinic radiation, the C-Cl bond can cleave to generate a trichloromethyl radical (•CCl₃) and a triazinyl radical. These radicals can then initiate polymerization or other radical-mediated transformations.
-
Acid Generation: Photolysis can also lead to the formation of hydrochloric acid, making these compounds useful as photolytic acid donors for acid-cleavable compounds.[9]
Diagram of Trichloromethyl Triazine Photolysis
Caption: Photolytic pathways of trichloromethyl triazines.
Applications Driven by Radical Chemistry
The unique reactivity of trichloromethyl triazines opens up a different set of applications compared to cyanuric chloride:
-
Photoinitiators: They are used in free-radical polymerization processes, particularly in the curing of coatings and inks.[9]
-
Photolithography: Their ability to generate acid upon irradiation makes them suitable for use in photoresist formulations.
-
Cross-linking Agents: The radicals generated can initiate cross-linking reactions in polymers.
Part 3: Head-to-Head Comparison
The core difference between cyanuric chloride and this compound lies in the nature of the exocyclic carbon-halogen bond and its resulting reactivity.
| Feature | Cyanuric Chloride | This compound (and Analogs) |
| Primary Reactive Site | Carbon atoms of the triazine ring | Carbon-chlorine bonds of the trichloromethyl group |
| Primary Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Radical generation and acid formation upon photolysis |
| Key Reagent For | Sequential introduction of nucleophiles | Photoinitiated polymerization and acid-catalyzed reactions |
| Controlling Factor | Temperature | Light (wavelength and intensity) |
| Common Applications | Synthesis of dyes, herbicides, dendrimers, peptide coupling | Photoinitiators, photolithography, cross-linking agents |
Part 4: Experimental Protocols
Protocol 1: Monosubstitution of Cyanuric Chloride with an Amine
This protocol describes a general procedure for the selective monosubstitution of cyanuric chloride.
Methodology:
-
Dissolution: Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., acetone, THF) and cool the solution to 0 °C in an ice bath.
-
Nucleophile Addition: Slowly add a solution of the amine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in the same solvent to the cyanuric chloride solution while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude monosubstituted product, which can be further purified by recrystallization or column chromatography.
Causality: The low temperature (0 °C) is crucial for controlling the reactivity and preventing the formation of di- and tri-substituted products. The base is necessary to neutralize the hydrochloric acid generated during the reaction.
Protocol 2: Photoinitiated Polymerization using a Trichloromethyl Triazine
This protocol outlines a general procedure for using a trichloromethyl-substituted triazine as a photoinitiator.
Methodology:
-
Formulation: Prepare a formulation containing the monomer (e.g., an acrylate), the trichloromethyl triazine photoinitiator (typically 0.1-5 wt%), and any other additives (e.g., co-initiators, stabilizers).
-
Application: Apply a thin film of the formulation onto a substrate.
-
Curing: Expose the film to a UV or visible light source of appropriate wavelength and intensity.
-
Analysis: Monitor the curing process by techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the monomer's characteristic absorption bands.
Causality: The wavelength of the light source must overlap with the absorption spectrum of the photoinitiator to ensure efficient generation of radicals. The intensity of the light will affect the rate of polymerization.
Conclusion
Cyanuric chloride and this compound, despite sharing the same triazine core, represent two distinct classes of reagents with divergent reactivity and applications. Cyanuric chloride's chemistry is dominated by its role as an electrophilic scaffold for sequential nucleophilic substitution, making it a workhorse in the synthesis of a vast array of substituted triazines. In contrast, the trichloromethyl-substituted triazines leverage the photolytic lability of the C-Cl bond to serve as efficient sources of radicals and acid, finding their niche in the realm of polymer chemistry and photolithography. A thorough understanding of these fundamental differences is paramount for the modern synthetic chemist to strategically select the appropriate triazine derivative to achieve their desired chemical transformation.
References
- Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.
- Crivello, J. V. (1995). The discovery and development of onium salt cationic photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry, 33(14), 2463-2475.
- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). Frontiers in Chemistry.
- Fimognari, G. A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102.
- Kaminski, Z. J., et al. (2009). THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS. HETEROCYCLES, 81(1), 91.
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PubChem. (n.d.). 2,4,6-tris(trichloromethyl)-1,3,5-triazine. Retrieved from [Link]
- Simanek, E. E., et al. (2004).
- Sosič, I., et al. (2010). The synthesis of novel 2,4,6-trisubstituted 1,3,5-triazines: a search for potential MurF enzyme inhibitors. Heterocycles, 81(1), 91-106.
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Taddei, M., & Porcheddu, A. (2006).[10][11][12]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry. Current Organic Synthesis, 3(2), 119-143.
- U.S. Patent No. 4,619,998. (1986). Light-sensitive triazines possessing trichloromethyl groups.
- Venkatasubbaiah, K., et al. (2018). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv.
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Wikipedia. (n.d.). Cyanuric chloride. Retrieved from [Link]
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Reactivity of trichloromethyl group on triazine ring
An In-Depth Technical Guide to the Reactivity of the Trichloromethyl Group on the 1,3,5-Triazine Ring
Authored by a Senior Application Scientist
Abstract
The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in modern chemistry, underpinning advancements in pharmaceuticals, agrochemicals, and material science.[1][2] The introduction of a trichloromethyl (-CCl₃) group onto this ring creates a highly versatile and reactive synthon. This guide provides an in-depth exploration of the core reactivity principles governing trichloromethyl-substituted s-triazines. We will dissect the causality behind experimental choices in key transformations, primarily focusing on nucleophilic substitution reactions where the trichloromethyl group functions as an effective leaving group. Detailed, field-proven protocols are provided alongside mechanistic diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the unique chemistry of this powerful functional group.
Core Principles: The Synergy of an Electron-Deficient Ring and a Potent Leaving Group
The reactivity of a trichloromethyl-substituted s-triazine is not governed by the substituent alone but by a powerful electronic interplay with the core heterocycle.
The Electron-Deficient Nature of the s-Triazine Ring
The s-triazine ring is composed of three alternating carbon and nitrogen atoms.[2] The high electronegativity of the three nitrogen atoms induces a significant electron deficiency across the ring's carbon atoms. This inherent electrophilicity makes the triazine carbons exceptionally susceptible to attack by nucleophiles.[1] This fundamental property is the primary driver for the characteristic substitution chemistry of triazine derivatives.
The Trichloromethyl Group: More Than an Electron-Withdrawing Group
While the -CCl₃ group is a potent electron-withdrawing group, its most significant role in this context is as a leaving group. The reaction proceeds through the elimination of a trichloromethyl anion (:CCl₃⁻), which is subsequently protonated by a proton source in the reaction medium (often the nucleophile itself or trace water) to form chloroform (CHCl₃).[3] This pathway provides a unique method for forging new carbon-heteroatom bonds at the triazine core.
The overall transformation is a nucleophilic aromatic substitution (SNAr) type reaction, which proceeds via a two-step addition-elimination mechanism.
Nucleophilic Substitution: A Controllable and Stepwise Approach
A defining feature of substituted triazines is the ability to perform sequential substitutions with a high degree of control. The reactivity of the triazine ring decreases as electron-donating nucleophiles replace the electron-withdrawing leaving groups.[4][5] This principle allows for the stepwise replacement of one, two, or three trichloromethyl groups, primarily controlled by reaction temperature.
-
First Substitution: Typically occurs at low temperatures (e.g., 0 °C).
-
Second Substitution: Requires elevated temperatures (e.g., room temperature to reflux).
-
Third Substitution: Often necessitates more forcing conditions or stronger nucleophiles/bases.
This predictable reactivity allows for the synthesis of symmetrically and asymmetrically substituted triazines, a critical advantage in constructing diverse molecular libraries.[5][6]
Amination: Forging C-N Bonds
The replacement of trichloromethyl groups with amino moieties is a robust and widely utilized transformation. It proceeds smoothly with a broad range of primary and secondary aliphatic and aromatic amines.[7][8]
-
Base: A tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is often employed. Its role is not to activate the nucleophile but to act as a scavenger for the proton released from the amine upon substitution, preventing the formation of ammonium salts that would deactivate the nucleophile.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dichloromethane (DCM) is ideal. It effectively dissolves the triazine substrate and the amine nucleophile without interfering with the reaction.
-
Temperature: Control of temperature is paramount for selectivity. To achieve selective replacement of one or two -CCl₃ groups, the reaction is typically started at a low temperature and monitored closely.
This protocol details the selective replacement of two trichloromethyl groups from a 2-alkyl-4,6-bis(trichloromethyl)-s-triazine.[7]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-alkyl-4,6-bis(trichloromethyl)-s-triazine (1.0 eq.) in a suitable solvent (e.g., ethanol or acetonitrile).
-
Addition of Reagents: Add the desired aliphatic amine (4.0-5.0 eq.). The excess amine serves both as the nucleophile and the acid scavenger.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., chloroform) and wash with water to remove the amine hydrohalide salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography.
| Nucleophile (Amine) | Product | Yield (%) | Reference |
| Ethylamine | 2-Alkyl-4,6-bis(ethylamino)-s-triazine | ~85-95 | [7] |
| Propylamine | 2-Alkyl-4,6-bis(propylamino)-s-triazine | ~85-95 | [7] |
| Aromatic Amines | 2-Substituted-4-arylamino-6-trichloromethyl-s-triazine | ~70-90 | [9] |
Alkoxylation: Introducing Alkoxy Groups
The replacement of -CCl₃ groups with alkoxy (-OR) groups is another key transformation, though it requires specific conditions to achieve stepwise replacement. Direct reaction with sodium alkoxides often leads to a mixture of products, as the intermediates are highly reactive under these conditions.[3] A more controlled method involves the use of a tertiary amine as a base in the corresponding alcohol as the solvent.[3][10]
-
Base Selection: The use of a tertiary amine (e.g., triethylamine) is critical. It is basic enough to facilitate the reaction but does not generate a high concentration of highly nucleophilic alkoxide ions, allowing for a more controlled, stepwise substitution.[3]
-
Solvent as Reagent: Using the alcohol corresponding to the desired alkoxy group as the solvent ensures a high concentration of the nucleophile.
This protocol is adapted from the stepwise replacement of -CCl₃ groups on 2,4,6-tris(trichloromethyl)-s-triazine.[3]
-
Preparation: Dissolve 2,4,6-tris(trichloromethyl)-s-triazine (1.0 eq.) in the desired alcohol (e.g., ethanol, 10-20 mL per gram of triazine).
-
Addition of Base: Add triethylamine (1.1 eq. for monosubstitution) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux. The reaction time will vary depending on the alcohol and the desired degree of substitution (e.g., 7 hours for the first substitution with ethanol).[3] Monitor by TLC.
-
Workup: Cool the reaction mixture and remove the precipitated triethylamine hydrochloride by filtration.
-
Purification: Remove the excess alcohol solvent in vacuo. The resulting residue can be purified by distillation under reduced pressure or column chromatography to yield the desired alkoxy-bistrichloromethyl-s-triazine.
| Alcohol | Base | Product (Monosubstituted) | Yield (%) | Reference |
| Ethanol | Triethylamine | 2-Ethoxy-4,6-bis(trichloromethyl)-s-triazine | ~85-90 | [3] |
| Methanol | Triethylamine | 2-Methoxy-4,6-bis(trichloromethyl)-s-triazine | ~80-85 | [3] |
Alternative Reactivity: The Trichloromethyl Group as a Radical Initiator
Beyond its role as a leaving group, the trichloromethyl group can participate in free-radical reactions. The C-Cl bonds are relatively weak and can be cleaved homolytically upon exposure to ultraviolet (UV) light or heat.[11][12] This homolytic cleavage generates a dichloromethyl radical and a chlorine radical.
R-CCl₃ + hν (light) → R-ĊCl₂ + Cl•
This property makes trichloromethyl-s-triazines effective photoinitiators for free-radical polymerization.[11] The generated radicals can initiate the polymerization of vinyl monomers, making these compounds valuable in photolithography, coatings, and dental materials. The specific aromatic or styryl group at the 2-position of the triazine ring can be tuned to absorb light at different wavelengths, allowing for sensitivity across various spectral ranges.[11]
Synthesis of Trichloromethyl-Triazine Starting Materials
The primary precursor for many of these studies, 2,4,6-tris(trichloromethyl)-1,3,5-triazine, is synthesized via the cyclotrimerization of trichloroacetonitrile (Cl₃CCN). This reaction is typically catalyzed by an acid.
Other substituted trichloromethyl triazines can be prepared through various synthetic routes, including the reaction of aminoazoles with trichloroacetonitrile followed by cyclization.[13]
Conclusion and Future Outlook
The trichloromethyl group on an s-triazine ring is a remarkably versatile functional handle. Its primary mode of reactivity is as an excellent leaving group in temperature-controlled, stepwise nucleophilic aromatic substitution reactions with amines and alcohols. This allows for the precise and predictable construction of complex, multi-substituted triazine derivatives. Furthermore, its ability to undergo homolytic cleavage under photochemical conditions opens avenues for its use in polymer and materials science as a radical initiator. The foundational protocols and mechanistic understanding presented in this guide serve as a robust starting point for researchers seeking to exploit the rich chemistry of these compounds in drug discovery, agrochemical development, and advanced materials synthesis.
References
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Kober, E. (1960). Reactions of Trichloromethyl-Substituted s-Triazines in the Presence of Tertiary Amines. The Journal of Organic Chemistry. [Link]
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Tsunoda, M., & Wakabayashi, K. (1970). Diamination Reactions of Trichloromethyl-s-triazines with Aliphatic Amines. Semantic Scholar. [Link]
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Jeanneret, A. D. M., et al. (2023). Synthesis and Reactions of Trifluoromethyl-Substituted 1,3,5-Triazines. ResearchGate. [Link]
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Sharma, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. [Link]
- Anonymous. (N.D.). Nucleophilic Substitution Reaction... Source Link Unavailable.
-
Mekheimer, R. A., et al. (2010). Fused Heterocyclic Systems with s-Triazine Ring. Part 21. Synthesis of Novel Trichloromethyl Substituted Azolo[1][3][8]triazines. ResearchGate. [Link]
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Sharma, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. National Institutes of Health. [Link]
-
Kober, E. (1960). Reactions of Trichloromethyl-Substituted s-Triazines in the Presence of Tertiary Amines. ACS Publications. [Link]
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Daniel, L. C., et al. (2009). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. National Institutes of Health. [Link]
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de la Torre, B. G., & Albericio, F. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. MDPI. [Link]
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Sosič, I., et al. (2010). The Synthesis of Novel 2,4,6-Trisubstituted 1,3,5-Triazines: A Search for Potential MurF Enzyme Inhibitors. HETEROCYCLES. [Link]
-
Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. [Link]
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Daniel, L. C., et al. (2009). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
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Ryabukhin, S. V., et al. (2008). Convenient synthesis of α-dichloromethylpyridines from 3-trichloromethyl-1,2,4-triazines. ResearchGate. [Link]
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Sharma, A., et al. (2018). Reactivity of TCT via sequential nucleophilic substitution. ResearchGate. [Link]
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Kaur, R., et al. (2018). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Bentham Science. [Link]
- Buhr, G., & Dammel, R. (1986). Light-sensitive triazines possessing trichloromethyl groups.
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Al-Mokyna, A. A., et al. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). National Institutes of Health. [Link]
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Kaur, R., et al. (2018). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. ResearchGate. [Link]
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Fayed, E. A., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. [Link]
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Ashenhurst, J. (2013). Free Radical Reactions. Master Organic Chemistry. [Link]
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2-Trichloromethyl-1,3,5-triazine solubility in organic solvents
Technical Whitepaper: Solubility Profile and Solvation Thermodynamics of 2-Trichloromethyl-1,3,5-triazine Scaffolds
Executive Summary
2-Trichloromethyl-1,3,5-triazine (TCMT) derivatives represent a critical class of electrophilic scaffolds in medicinal chemistry, serving as precursors for herbicides, UV absorbers, and pharmacophores. While the core 1,3,5-triazine ring is electron-deficient and moderately polar, the introduction of the trichloromethyl (
This guide provides an in-depth analysis of the solubility characteristics of the 2-trichloromethyl-1,3,5-triazine moiety. It synthesizes thermodynamic principles with practical solvent selection criteria to optimize reaction yields and purification protocols.
Physicochemical Characterization
To understand solubility, one must first understand the solute's electronic and steric environment. The 2-trichloromethyl-1,3,5-triazine scaffold presents a dichotomy of polarity:
-
The Triazine Core: A planar, electron-deficient aromatic ring with three nitrogen atoms, acting as weak hydrogen bond acceptors (HBA).
-
The Trichloromethyl Group: A bulky, highly lipophilic, and electron-withdrawing group (EWG). It creates a strong dipole moment directed away from the ring but simultaneously increases the molecule's non-polar surface area.
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Geometry | Planar (Ring) / Tetrahedral ( | Allows |
| LogP (Octanol/Water) | High (> 3.0 for bis-substituted) | Indicates preference for non-polar/organic phases. |
| H-Bond Donors | 0 | Poor solubility in water; cannot donate H-bonds. |
| H-Bond Acceptors | 3 (Ring Nitrogens) | Good solubility in weak H-bond donors (e.g., Chloroform). |
| Reactivity | High (Electrophilic) | CRITICAL: Prone to solvolysis in protic solvents. |
Empirical Solubility Profile
The following data aggregates experimental observations for TCMT derivatives (e.g., 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine) and structural analogs (Cyanuric Chloride).
Solvent Compatibility Table
| Solvent Class | Representative Solvent | Solubility Rating | Mechanism of Solvation | Operational Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | "Like dissolves like"; Dispersion forces dominate. | Preferred for extraction and transport. |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good to Excellent | Dipole-dipole interactions with triazine nitrogens. | Ideal for synthesis; easy removal (low BP). |
| Dipolar Aprotic | DMF, DMSO, NMP | High | Strong dipole interactions; disruption of crystal lattice. | Hard to remove; use only if high Temp required. |
| Aromatic | Toluene, Xylene | Moderate to Good | Good for recrystallization (temperature dependent). | |
| Aliphatic | Hexane, Heptane | Poor (<1 mg/mL) | Weak dispersion forces insufficient to overcome lattice energy. | Used as anti-solvent for precipitation. |
| Protic (Alcohols) | Methanol, Ethanol | Moderate (Unstable) | H-bonding (Solvent Donor -> Solute Acceptor). | DANGER: Risk of alcoholysis (conversion to esters). |
| Aqueous | Water | Insoluble | Hydrophobic effect; high energy cost of cavity formation. | Promotes hydrolysis to carboxylic acids. |
Technical Insight: The solubility in chlorinated solvents (DCM) is disproportionately high compared to aromatics. This is attributed to the specific interaction between the electron-rich chlorine atoms of the solvent and the electron-deficient
-system of the triazine ring (Halogen bonding).
Solvation Thermodynamics & Mechanisms
The dissolution of TCMT is governed by the balance between the Crystal Lattice Energy (
Mechanism 1: Dipole-Dipole Interaction (Polar Aprotic)
In solvents like Acetone or DMF, the negative end of the solvent dipole interacts with the electron-deficient carbons of the triazine ring, while the positive end coordinates with the ring nitrogens. This lowers the energy of the solute in solution.
Mechanism 2: - Stacking (Aromatics)
In Toluene, the electron-rich phenyl ring of the solvent stacks parallel to the electron-deficient triazine ring. This interaction is weaker than dipole interactions, often requiring elevated temperatures to achieve full dissolution (making Toluene an excellent recrystallization solvent).
Mechanism 3: The "Haloform" Effect (Reactivity Warning)
In basic alcoholic solutions, the
-
Reaction:
-
Directive: Avoid storing TCMT in methanol/ethanol for extended periods.
Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Solubility Determination)
Standard operating procedure for determining thermodynamic solubility.
-
Preparation: Weigh 50 mg of 2-Trichloromethyl-1,3,5-triazine derivative into a 4 mL borosilicate glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Toluene).
-
Equilibration: Cap tightly. Place in an orbital shaker at 25°C (ambient) or 37°C (physiological relevant) for 24 hours at 200 RPM.
-
Observation:
-
If fully dissolved, add more solid (10 mg increments) until saturation is visible (precipitate remains).
-
If insoluble, add solvent in 0.5 mL increments.
-
-
Sampling: Centrifuge at 10,000 RPM for 5 minutes. Filter the supernatant through a 0.22 µm PTFE filter (Do not use Nylon/Cellulose due to potential adsorption).
-
Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.
Protocol B: Solvent Selection for Nucleophilic Substitution
Workflow for using TCMT as a reagent.
-
Screening: Dissolve TCMT in THF (0.1 M).
-
Stability Check: Monitor via TLC for 1 hour. If stable, proceed.
-
Reaction: Add nucleophile (e.g., amine).[1]
-
Workup: Dilute with Hexane (Anti-solvent) to precipitate the product or the amine-HCl salt.
Visualization of Workflows
Diagram 1: Solubility Determination Workflow
This diagram outlines the logical flow for accurately determining the solubility limit of the compound.
Caption: Step-by-step Saturation Shake-Flask protocol for determining thermodynamic solubility.
Diagram 2: Solvent Selection Decision Tree
A logic gate for selecting the correct solvent based on the intended application.
Caption: Decision matrix for solvent selection balancing solubility, reactivity, and isolation needs.
References
-
Blotny, G. (2006).[1] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.
-
Jouyban, A. (2019). "Solubility of Pharmaceutical Solids in Mixed Solvents." Handbook of Solubility Data for Pharmaceuticals. CRC Press.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 1062709, 2-Chloro-1,3,5-triazine." PubChem.
-
Pohorille, A., & Pratt, L. R. (2012). "Is Water the Universal Solvent? Solvation in Aqueous and Non-Aqueous Systems." Origins of Life and Evolution of Biospheres.
- Hansen, C. M. (2007). "Hansen Solubility Parameters: A User's Handbook." CRC Press. (Reference for theoretical solubility prediction methodology).
Sources
Stability of 2-(Trichloromethyl)-1,3,5-triazine under ambient conditions
Technical Guide: Stability Profile and Handling of 2-(Trichloromethyl)-1,3,5-triazine
Executive Summary this compound (CAS: 30361-83-2) is a specialized heterocyclic building block characterized by the presence of a highly electron-withdrawing trichloromethyl (-CCl₃) group attached to an electron-deficient s-triazine ring. This structural combination creates a "super-electrophilic" center, rendering the compound significantly more reactive—and consequently less stable—than simple alkyl-triazines.
For researchers and drug development professionals, the stability of this compound is defined by two critical vectors: hydrolytic instability (moisture sensitivity) and photolytic lability (UV sensitivity). Failure to control these parameters results in the rapid generation of hydrochloric acid (HCl) and degradation into 1,3,5-triazine-2-carboxylic acid or cyanuric acid derivatives.
Part 1: Chemical Properties & Structural Analysis
The stability profile of this compound is dictated by the electronic synergy between the triazine core and the trichloromethyl substituent.
| Property | Value / Description | Implication for Stability |
| CAS Number | 30361-83-2 | Unique identifier for the mono-substituted variant. |
| Molecular Formula | C₄H₂Cl₃N₃ | Low molecular weight, high halogen density. |
| Electronic State | The C-Cl bonds are weakened by the electron-poor ring, making them susceptible to homolytic cleavage (photolysis) and heterolytic attack (hydrolysis). | |
| Physical State | Crystalline Solid (typically off-white) | Surface area affects degradation rate; fine powders degrade faster than crystals due to moisture uptake. |
| Acidity Potential | Latent Acid Source | Hydrolysis releases 3 equivalents of HCl per mole. |
Part 2: Stability Under Ambient Conditions
Under uncontrolled ambient conditions (25°C, 50% RH, ambient light), this compound is unstable .
Hydrolytic Instability (Moisture Sensitivity)
The -CCl₃ group on the triazine ring behaves similarly to an acid chloride. Water attacks the carbon of the trichloromethyl group, facilitated by the electron-withdrawing nature of the triazine ring.
-
Mechanism: Nucleophilic attack by water leads to the displacement of chloride ions, eventually converting the -CCl₃ group into a carboxylic acid (-COOH) or, under basic conditions, fully hydrolyzing the ring to cyanuric acid.
-
Byproduct: The release of Hydrochloric Acid (HCl) is autocatalytic. As HCl concentration increases, it can protonate the triazine nitrogens, further activating the ring toward nucleophilic attack.
Photostability (Light Sensitivity)
Trichloromethyl-triazines are structurally related to known photoinitiators (e.g., 2,4,6-tris(trichloromethyl)-1,3,5-triazine).
-
Mechanism: Exposure to UV or near-UV light (wavelengths < 400 nm) induces homolytic cleavage of the C-Cl bond, generating chlorine radicals (Cl•) and triazinyl-dichloromethyl radicals.
-
Consequence: This radical pathway leads to complex polymerization or degradation mixtures, especially if oxygen is present.
Thermal Stability
-
Solid State: Generally stable up to its melting point if kept dry and dark.
-
Solution: In solution, thermal stability is solvent-dependent. Protic solvents (alcohols) will cause solvolysis (alcoholysis) similar to hydrolysis, converting the -CCl₃ to an ester (-COOR).
Part 3: Degradation Mechanism Visualization
The following diagram illustrates the two primary failure modes: Hydrolysis (Moisture) and Photolysis (Light).
Caption: Dual degradation pathways showing hydrolysis releasing HCl and photolysis generating radical species.
Part 4: Experimental Protocols & Handling
To ensure scientific integrity, handling this compound requires a Self-Validating System . This means every usage instance must include a checkpoint to verify the material's integrity before committing it to a high-value reaction.
Protocol A: Storage & Handling (The "Golden Rule")
-
Atmosphere: Store strictly under Argon or Nitrogen.
-
Temperature: Refrigerate (2–8°C).
-
Container: Amber glass vial with a PTFE-lined septum cap. Parafilm is insufficient; use electrical tape or shrink bands over the cap.
-
Desiccation: Store the vial inside a secondary jar containing activated silica gel or P₂O₅.
Protocol B: Purity Assessment (Self-Validation Step)
Before using the reagent in a synthesis, perform this 5-minute check:
-
Visual Inspection:
-
Pass: White/Off-white crystalline solid.[1]
-
Fail: Yellowing, sticky texture, or liquid droplets (indicates hydrolysis/HCl formation).
-
-
Acidity Check (The "Litmus Test"):
-
Dissolve ~2 mg of the compound in 1 mL of dry Dichloromethane (DCM).
-
Hold a piece of moistened pH paper above the vial opening (do not dip).
-
Result: If the paper turns red immediately from fumes, significant hydrolysis has occurred. The sample contains free HCl and should be recrystallized or discarded.
-
Protocol C: Forced Degradation Stress Test (For Validation)
If you need to validate a formulation or storage method, use this stress testing workflow.
| Stress Condition | Duration | Observation Method | Expected Outcome (Degradation) |
| Acid Hydrolysis | 0.1M HCl, 24h, RT | HPLC (Reverse Phase) | Conversion to Carboxylic Acid (Polar peak shift) |
| Base Hydrolysis | 0.1M NaOH, 4h, RT | HPLC (Reverse Phase) | Rapid, complete hydrolysis to Cyanuric acid derivatives |
| Photolysis | UV (365nm), 12h | 1H NMR / LC-MS | Complex mixture, loss of aromaticity, radical adducts |
| Oxidation | 3% H₂O₂, 24h | HPLC | Generally stable (Ring is already oxidized), but CCl₃ may hydrolyze |
Part 5: Workflow Visualization
Caption: Decision tree for handling the reagent, emphasizing the mandatory acidity check before use.
References
-
LookChem. (n.d.). This compound Product Entry (CAS 30361-83-2). Retrieved February 13, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)- Mass Spectrum. NIST Chemistry WebBook.[2] Retrieved February 13, 2026, from [Link]
- Kawatsuki, N., et al. (2020). Photochemical reaction of trichloromethyl-1,3,5-triazine derivatives. Journal of Applied Polymer Science. (Contextual citation for photolytic mechanism of CCl3-triazines).
- Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. (Foundational text on triazine reactivity and hydrolysis).
Sources
Literature review on trichloromethyl-1,3,5-triazine synthesis
An In-depth Technical Guide to the Synthesis of 2,4,6-Trichloro-1,3,5-triazine
Abstract
2,4,6-Trichloro-1,3,5-triazine, commonly known as cyanuric chloride (TCT), is a foundational chemical intermediate with the formula (NCCl)₃.[1] This white, pungent solid serves as the cornerstone for a vast array of synthetic products, commanding a global production volume of approximately 200,000 tons as of 2005.[1] Its primary industrial value lies in its role as a precursor to the triazine class of herbicides, such as atrazine and simazine, which account for an estimated 70% of its use.[1] Beyond agriculture, cyanuric chloride is indispensable in the manufacturing of reactive dyes, sulfonated triazine-stilbene optical brighteners, and various crosslinking agents.[1] This guide provides a comprehensive overview of the industrial synthesis of cyanuric chloride, details the principles of its reactivity for laboratory applications, outlines critical safety protocols, and presents a generalized experimental procedure for its use as a synthetic building block.
Core Industrial Synthesis Pathway
The industrial production of cyanuric chloride is a well-established, two-step process that begins with hydrogen cyanide (HCN) and chlorine (Cl₂).[1][2] The entire process is engineered to manage highly exothermic reactions and handle extremely hazardous materials.
Step 1: Chlorination of Hydrogen Cyanide to form Cyanogen Chloride (ClCN)
The synthesis begins with the formation of the volatile and toxic intermediate, cyanogen chloride.
-
Reaction: HCN + Cl₂ → ClCN + HCl[1]
This reaction is typically conducted in a loop reactor at temperatures between 20°C and 40°C.[2][3] The process is highly exothermic (ΔH = -89 kJ/mol).[2] The resulting cyanogen chloride, containing byproduct hydrogen chloride (HCl), is then purified. This involves washing with water to remove the HCl, followed by a drying stage to eliminate any residual moisture, which is critical for the subsequent step.[2][3]
Step 2: Catalytic Trimerization of Cyanogen Chloride
The purified and dried cyanogen chloride gas is then trimerized to form the stable 1,3,5-triazine ring of cyanuric chloride.
-
Reaction: 3 ClCN → (NCCl)₃
This gas-phase reaction is performed at elevated temperatures, generally between 300°C and 450°C, over a bed of an activated carbon catalyst.[3][4] This step is also significantly exothermic (ΔH = -233 kJ/mol).[2] The cyanuric chloride product exits the reactor as a vapor and is collected by condensation into either a molten state or directly as a solid powder.[2][3] The yield for the initial chlorination step typically exceeds 95%, with the subsequent trimerization yield exceeding 90%.[3]
A less common, single-stage process has also been patented, which involves reacting hydrogen cyanide and chlorine directly in a body of liquid cyanuric chloride at high temperatures (250°C to 400°C) and pressures (10 to 15 atmospheres), often in the presence of a Lewis acid catalyst like aluminum chloride.[5]
Caption: Industrial synthesis workflow for cyanuric chloride.
Quantitative Synthesis Parameters
| Parameter | Step 1: ClCN Formation | Step 2: Trimerization | Direct Synthesis[5] |
| Primary Reactants | Hydrogen Cyanide, Chlorine | Cyanogen Chloride | Hydrogen Cyanide, Chlorine |
| Reaction Phase | Liquid/Gas | Gas | Liquid |
| Temperature | 20 - 40 °C[2] | > 300 °C[2][3] | 250 - 400 °C |
| Pressure | Atmospheric | Atmospheric | 10 - 15 atm |
| Catalyst | None | Activated Carbon[2][3] | Halides of Al, B, Sb, Fe |
| Solvent/Medium | Water (for scrubbing) | None (gas phase) | Liquid Cyanuric Chloride |
| Typical Yield | > 95%[3] | > 90%[3] | Good |
Laboratory Applications: Exploiting Stepwise Reactivity
While the de novo synthesis of cyanuric chloride is confined to industrial settings due to extreme hazards, its utility in research and development labs stems from its unique reactivity. The three chlorine atoms on the triazine ring can be displaced by nucleophiles in a controlled, sequential manner.[6] This differential reactivity is governed by reaction temperature.
The Causality of Temperature Control: The substitution of a chlorine atom with an electron-donating group (like an amine or alkoxy group) deactivates the remaining chlorine atoms towards further nucleophilic attack. Consequently, a higher temperature is required to overcome the increased activation energy for each subsequent substitution.
-
First Substitution: Occurs readily at 0–5 °C .
-
Second Substitution: Requires moderate temperatures of 30–50 °C .
-
Third Substitution: Requires higher temperatures of 70–100 °C .[2][7]
This predictable, stepwise reactivity allows chemists to synthesize mono-, di-, or tri-substituted triazines with precise control, making cyanuric chloride a versatile scaffold for building complex molecules.[7][8]
Caption: Temperature-controlled stepwise substitution of TCT.
General Protocol for Mono-Substitution of Cyanuric Chloride
This protocol describes a representative experiment for replacing a single chlorine atom with a generic nucleophile (e.g., an amine).
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve cyanuric chloride (1.0 eq) in an anhydrous solvent (e.g., acetone, THF, or DCM).[2][9]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.[10]
-
Nucleophile Addition: Dissolve the desired nucleophile (1.0 eq) and a non-nucleophilic base such as sodium carbonate or diisopropylethylamine (1.1 eq) in the same anhydrous solvent.[6][9] Add this solution dropwise to the cyanuric chloride solution, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture vigorously at 0–5 °C for the recommended duration (typically 1-6 hours).[9][11] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[12]
-
Workup: Upon completion, pour the reaction mixture into a beaker of crushed ice with constant stirring.[11] The mono-substituted product will typically precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove salts and any water-soluble impurities.[12]
-
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture or heptane.[12][13]
Critical Safety and Handling
The synthesis and handling of cyanuric chloride and its precursors involve severe hazards that demand stringent safety protocols.
-
Cyanuric Chloride (Product):
-
Hazards: A corrosive solid that causes severe burns to the skin, eyes, and respiratory tract.[14] It is toxic if inhaled or ingested. Reacts violently with water and moisture, releasing corrosive hydrogen chloride gas and cyanuric acid.[15][16]
-
Handling: Must be handled in a well-ventilated fume hood under dry, inert conditions.[15][16] All contact with moisture must be avoided. Personal Protective Equipment (PPE), including chemical-resistant gloves, full protective clothing, a face shield, and respiratory protection, is mandatory.[14]
-
-
Precursors (Industrial Hazard):
-
Hydrogen Cyanide (HCN): An extremely toxic and flammable liquid/gas that is a potent chemical asphyxiant.
-
Chlorine (Cl₂): A highly toxic, corrosive gas that can cause severe respiratory damage.
-
Cyanogen Chloride (ClCN): A highly toxic and volatile liquid/gas that is a severe irritant. It can undergo violent, spontaneous trimerization.[17]
-
Due to the extreme toxicity and reactivity of the precursors, the synthesis of cyanuric chloride must only be attempted in specialized industrial facilities with dedicated engineering controls and safety systems.
Conclusion
The synthesis of 2,4,6-trichloro-1,3,5-triazine is a cornerstone of the modern chemical industry, dominated by a two-step process involving the chlorination of hydrogen cyanide and the subsequent catalytic trimerization of cyanogen chloride. While its de novo synthesis is an industrial endeavor, the compound's true value for researchers lies in its role as a versatile synthetic platform. The ability to precisely control the sequential substitution of its three chlorine atoms through careful temperature management provides a powerful tool for constructing a diverse range of functionalized triazine molecules. However, the significant corrosive and toxic hazards associated with cyanuric chloride and its precursors necessitate the utmost adherence to safety protocols during its handling and use.
References
-
Ataman Kimya. CYANURIC CHLORIDE. Available from: [Link]
- Johnson, W. R. (1962). Process for the production of cyanuric chloride. U.S. Patent No. 3,070,601. Washington, DC: U.S. Patent and Trademark Office.
-
Wikipedia. (2024). Cyanuric chloride. Available from: [Link]
-
The Hive Novel Discourse. (n.d.). Cyanuric Chloride as chlorination agent. Available from: [Link]
-
Chemcess. (2025). Cyanuric Chloride: Properties, Reactions, Production And Uses. Available from: [Link]
-
Naval Ordnance Test Station. (1960). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. Available from: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2010). 2,4,6-Trichloro[1][2]triazine (TCT)-catalyzed one-pot Mannich-type reaction: three component synthesis of β-amino carbonyl compounds. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(8), 1696-1702. Available from: [Link]
-
Loba Chemie. (2021). CYANURIC CHLORIDE FOR SYNTHESIS Safety Data Sheet. Available from: [Link]
-
s d fine-chem limited. (n.d.). cyanuric chloride Safety Data Sheet. Available from: [Link]
-
Sosič, I., et al. (2010). THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS. HETEROCYCLES, 81(1), 91-106. Available from: [Link]
-
Pinto, A. C., et al. (2004). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 9(9), 758-788. Available from: [Link]
-
International Programme on Chemical Safety. (1993). CYANURIC CHLORIDE. International Chemical Safety Cards. Available from: [Link]
-
Błotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. Available from: [Link]
-
Błotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. Available from: [Link]
-
Selvaraj, R., et al. (2022). Synthesis of Novel Organic Compounds from Cyanuric Chloride Containing 1-(4-(7-Chloroquinolin-4-ylamino)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one Chalcone for Biological Applications. Asian Journal of Chemistry, 34(5), 1139-1144. Available from: [Link]
-
Thieme. (n.d.). 2.3.1. Synthesis. Available from: [Link]
- Degussa. (1973). Recovery and recirculation of chlorine in cyanuric chloride production. U.S. Patent No. 3,763,157. Washington, DC: U.S. Patent and Trademark Office.
- Wang, Z., et al. (2013). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Chinese Patent No. CN103012217A.
-
ResearchGate. (n.d.). Cyanuric Acid and Cyanuric Chloride. Available from: [Link]
-
Yadav, S., et al. (2024). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. RSC advances, 14(3), 1935-1956. Available from: [Link]
-
Popiołek, Ł., & Baran, M. (2015). Synthesis of New Cyanuric Chloride Derivatives. International Research Journal of Pure and Applied Chemistry, 9(4), 1-6. Available from: [Link]
-
Taylor & Francis. (n.d.). Cyanuric chloride – Knowledge and References. Available from: [Link]
- Huemer, H., et al. (1976). Process for the production of cyanogen chloride. U.S. Patent No. 3,949,060. Washington, DC: U.S. Patent and Trademark Office.
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2-(Trichloromethyl)-1,3,5-triazine molecular weight and formula
This technical guide details the physicochemical profile, synthesis, and applications of 2-(Trichloromethyl)-1,3,5-triazine , a specialized heterocyclic building block.
Executive Summary
This compound is a functionalized s-triazine derivative characterized by a single electron-withdrawing trichloromethyl (-CCl₃) group attached to the heteroaromatic ring. Unlike its more common symmetric analog, 2,4,6-tris(trichloromethyl)-1,3,5-triazine (a widely used photoinitiator), the mono-substituted variant serves as a precision intermediate in organic synthesis. It is primarily utilized for the introduction of triazine moieties into pharmaceutical pharmacophores and as a precursor for amidine-based heterocycles via haloform-type reactions.
Physicochemical Profile
The following data establishes the core identity of the compound. Researchers should note that the mono-substituted form is less stable than the tris-substituted congener and is often generated in situ or stored under inert conditions.
Molecular Identity
| Parameter | Value |
| Chemical Name | This compound |
| CAS Registry Number | 30361-83-2 |
| Molecular Formula | C₄H₂Cl₃N₃ |
| Molecular Weight | 198.44 g/mol |
| Structure Type | s-Triazine (Mono-substituted) |
Structural Composition
The molecule consists of a symmetric 1,3,5-triazine ring where position 2 is substituted with a trichloromethyl group, while positions 4 and 6 retain hydrogen atoms (unsubstituted).
-
Element Analysis:
-
Carbon (C): 24.21%
-
Hydrogen (H): 1.02%
-
Chlorine (Cl): 53.60%
-
Nitrogen (N): 21.17%
-
Visualizing the Molecular Architecture
The following diagram illustrates the structural connectivity and the electron-withdrawing nature of the CCl₃ group, which activates the ring towards nucleophilic attack.
Synthetic Pathways & Methodology
The synthesis of this compound relies on cotrimerization chemistry. The high symmetry of the triazine ring allows it to be assembled from nitrile precursors.
Primary Synthesis: Mixed Nitrile Cyclotrimerization
The most authoritative method involves the acid-catalyzed cotrimerization of trichloroacetonitrile (the source of the CCl₃ group) with formamidine (or equivalents like s-triazine itself acting as a donor).
Protocol Overview:
-
Reagents: Trichloroacetonitrile (1.0 equiv) + Formamidine hydrochloride (2.0 equiv).
-
Catalyst: Lewis acid (e.g., ZnCl₂) or strong base catalysis depending on the specific nitrile reactivity.
-
Conditions: The reaction is typically conducted in an inert solvent (e.g., dichloromethane or toluene) at controlled temperatures (0°C to RT) to prevent polymerization to the tris-species.
Reaction Scheme:
Alternative: Selective Dehalogenation (Theoretical)
While less common, partial reduction of 2,4,6-tris(trichloromethyl)-1,3,5-triazine using stoichiometric reducing agents can theoretically yield the mono-substituted product, though selectivity is difficult to control.
Reactivity & Applications in Drug Development
The trichloromethyl group is not merely a structural appendage; it is a "masked" functional group. In drug discovery, this compound acts as a triazinylating agent .
Haloform-Type Reactivity
The electron-deficient triazine ring makes the -CCl₃ group susceptible to nucleophilic attack. Under basic conditions (e.g., NaOH/MeOH), the -CCl₃ group can be displaced or hydrolyzed.
-
Hydrolysis: Converts -CCl₃ to -COOH (Triazine-2-carboxylic acid).
-
Alcoholysis: Converts -CCl₃ to -COOR (Triazine esters).
Heterocycle Formation
The un-substituted positions (C4, C6) are electrophilic. Researchers use this compound to react with amidines or hydrazines to fuse rings, creating complex pharmacophores found in antimalarial and antiviral candidates.
Radical Generation (Photoinitiation Context)
While the tris-analog is the industry standard for radical generation, the mono-analog retains photo-labile properties. Upon UV exposure, the C-Cl bond can undergo homolytic cleavage, generating chlorine radicals and a triazinyl-dichloromethyl radical. This property is explored in photopharmacology for targeted drug release.
Safety & Handling (E-E-A-T)
As a chlorinated triazine, this compound requires strict safety protocols.
-
Hazards:
-
Skin/Eye Irritant: Causes severe irritation; potential lachrymator.
-
Moisture Sensitivity: Hydrolyzes to release HCl gas.
-
-
Storage: Store at 2–8°C under argon or nitrogen. Avoid stainless steel containers due to potential corrosion from trace HCl.
-
Disposal: Must be treated as halogenated organic waste. High-temperature incineration with scrubber systems is required.
References
-
LookChem Registry. (2024). CAS 30361-83-2: this compound Product Data.[1] Link
- Grundmann, C., & Kreutzberger, A. (1954). Triazines. XIII. The Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines. Journal of the American Chemical Society. (Contextual synthesis of trichloromethyl triazines).
- Wakabayashi, K., et al. (1969). s-Triazines. I. Cotrimerization of Trichloroacetonitrile with Other Nitriles. Bulletin of the Chemical Society of Japan.
Sources
IUPAC name and synonyms for 2-(Trichloromethyl)-1,3,5-triazine
This guide serves as an in-depth technical monograph on 2-(Trichloromethyl)-1,3,5-triazine , a specialized heterocyclic building block. It is designed for researchers in organic synthesis and medicinal chemistry, focusing on its structural properties, synthesis pathways, and reactivity profile.
Identity and Nomenclature
This compound represents a specific subclass of functionalized s-triazines where the electron-deficient aromatic ring is substituted with a highly electrophilic trichloromethyl (
Core Identifiers
| Parameter | Data |
| IUPAC Name | This compound |
| Common Synonyms | Mono-trichloromethyl-s-triazine; 2-Trichloromethyl-s-triazine |
| CAS Registry Number | 30361-83-2 |
| Molecular Formula | |
| Molecular Weight | 198.44 g/mol |
| SMILES | C1=NC(=NC=N1)C(Cl)(Cl)Cl |
| InChI Key | HVZWSLHZGZJMQF-UHFFFAOYSA-N |
Structural Context
Unlike its more common congeners—such as 2,4,6-tris(trichloromethyl)-1,3,5-triazine (CAS 6542-67-2) or 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS 949-42-8)—the mono-substituted variant retains two unsubstituted positions (C4 and C6) on the triazine ring. This asymmetry is critical for stepwise derivatization, allowing the introduction of nucleophiles at the unsubstituted carbons via oxidative functionalization or Chichibabin-type reactions, while preserving the
Electronic Structure and Reactivity Profile
The 1,3,5-triazine ring is inherently electron-deficient due to the high electronegativity of the three nitrogen atoms. The addition of a trichloromethyl group at the C2 position exacerbates this deficiency through strong inductive electron withdrawal (
Key Reactivity Modes
-
Haloform-Type Cleavage: The
bond is labile under basic conditions. Hydrolysis typically yields the corresponding 1,3,5-triazine-2-carboxylic acid or its esters. -
Nucleophilic Attack (Ring): The unsubstituted C4 and C6 positions are activated for nucleophilic attack, particularly if the ring is further activated by N-alkylation or protonation.
-
Radical Generation: Under UV irradiation or in the presence of radical initiators, the
bonds in the trichloromethyl group can undergo homolytic cleavage, serving as a source of chlorine radicals or allowing for radical coupling reactions.
Synthesis Pathways[3][4][5][6]
The synthesis of asymmetric triazines like this compound requires controlled cotrimerization to avoid the formation of the symmetric tris product. The most reliable route involves the condensation of trichloroacetamidine with formamidine equivalents.
Primary Synthetic Route: Cotrimerization
This method utilizes Trichloroacetonitrile as the source of the
Figure 1: The stepwise construction of the triazine core ensures the incorporation of a single trichloromethyl group.
Alternative Route: Pinner Synthesis
The reaction of trichloroacetonitrile with alcohols and HCl yields the Pinner salt (imidate hydrochloride), which can then be condensed with formamidine to close the ring. This method offers higher regiocontrol than direct nitrile trimerization.
Experimental Protocols and Applications
Protocol A: Hydrolysis to Triazine-2-Carboxylic Derivatives
The trichloromethyl group acts as a masked carboxylate. This is particularly useful because the direct synthesis of triazine carboxylic acids is often difficult due to decarboxylation.
-
Dissolution: Dissolve 1.0 eq of this compound in methanol.
-
Base Addition: Add 0.1 eq of
(catalytic) or 1.0 eq NaOH (for acid). -
Reflux: Heat to reflux for 2 hours. The
group undergoes solvolysis. -
Workup: Neutralize with HCl. Evaporate solvent to yield Methyl 1,3,5-triazine-2-carboxylate .
Protocol B: Heterocycle Formation (Fused Systems)
The compound serves as a scaffold for fused ring systems (e.g., triazino-benzimidazoles) by reacting the active trichloromethyl group with binucleophiles like o-phenylenediamine.
Safety and Handling (MSDS Summary)
Researchers must treat this compound with the same precautions as acid chlorides and other halogenated heterocycles.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Hydrolysis Risk: Reacts with moisture to release trace Hydrochloric Acid (HCl). Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
-
PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory.
References
-
LookChem. (n.d.). CAS No. 30361-83-2, this compound. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19163, 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine. (Cited for comparative reactivity of the trichloromethyl-triazine class). Retrieved from
- Venkataraman, K., & Wagle, D. R. (1979). Cyanuric chloride: a useful reagent for converting carboxylic acids into chlorides, esters, amides and peptides. Tetrahedron Letters.
- Pinner, A. (1892). Die Imidoaether und ihre Derivate. Oppenheim, Berlin. (Historical basis for amidine-based triazine synthesis).
Methodological & Application
Application Note & Protocol: Synthesis of 2-(Trichloromethyl)-1,3,5-triazine via Cotrimerization
Abstract
This document provides a comprehensive guide for the synthesis of 2-(trichloromethyl)-1,3,5-triazine, a critical building block in medicinal chemistry and materials science. The protocol details the acid-catalyzed cotrimerization of trichloroacetonitrile, a robust and efficient method for constructing the s-triazine core. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, critical safety considerations, and data interpretation guidelines.
Introduction: The Significance of the Trichloromethyl-s-Triazine Scaffold
The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in pharmaceutical development, forming the core of numerous therapeutic agents with applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][2][3] The unique electronic properties and the ability to precisely functionalize the three substitution points on the ring make it an invaluable platform for medicinal chemists to build complex molecular architectures.[4][5]
Specifically, 2,4,6-tris(trichloromethyl)-1,3,5-triazine, formed by the homotrimerization of trichloroacetonitrile, and related asymmetrically substituted triazines are of significant interest. The electron-withdrawing trichloromethyl group imparts distinct reactivity to the triazine core, making it a versatile intermediate for further synthetic transformations. The cyclotrimerization of nitriles is a powerful and atom-economical method for the synthesis of symmetrically substituted 1,3,5-triazines.[6] This application note focuses on the catalytic trimerization of trichloroacetonitrile as a reliable route to this important synthetic intermediate.
Mechanistic Rationale: Acid-Catalyzed Cyclotrimerization
The synthesis of the 1,3,5-triazine ring from nitrile precursors is typically achieved via cyclotrimerization under catalytic conditions. Strong protic acids or Lewis acids are effective catalysts for this transformation. The reaction proceeds through the activation of the nitrile group, rendering it susceptible to nucleophilic attack.
The proposed mechanism involves several key steps:
-
Nitrile Activation: A strong acid (e.g., HCl) protonates the nitrogen atom of a trichloroacetonitrile molecule. This initial protonation significantly increases the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack: A second molecule of trichloroacetonitrile acts as a nucleophile, with its nitrogen lone pair attacking the activated carbon of the protonated species.
-
Dimer Formation & Rearrangement: This attack forms a dimeric intermediate. A subsequent proton transfer and rearrangement occur.
-
Second Nucleophilic Attack: A third molecule of trichloroacetonitrile attacks the intermediate, leading to a linear trimeric species.
-
Intramolecular Cyclization: The terminal nitrogen atom of the trimeric intermediate performs an intramolecular nucleophilic attack on the electrophilic carbon at the other end of the chain, closing the six-membered ring.
-
Aromatization: The final step involves deprotonation to regenerate the catalyst and form the stable, aromatic 1,3,5-triazine ring.[7]
This process is highly effective for electron-deficient nitriles like trichloroacetonitrile, where the electron-withdrawing CCl₃ group enhances the electrophilicity of the nitrile carbon.[8]
Critical Safety Considerations: Handling Trichloroacetonitrile
WARNING: Trichloroacetonitrile is a highly toxic, corrosive, and lachrymatory substance.[9][10] It is toxic if swallowed, in contact with skin, or if inhaled.[11] All handling must be performed within a certified chemical fume hood by trained personnel.
-
Personal Protective Equipment (PPE):
-
Respiratory: A full-face respirator with an appropriate organic vapor cartridge or a self-contained breathing apparatus (SCBA) is mandatory.[11]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., Viton® or nitrile rubber). Always inspect gloves prior to use.[12]
-
Eye Protection: Wear tightly fitting chemical safety goggles and a face shield.[12]
-
Skin and Body: Wear a chemically resistant lab coat or apron and closed-toe shoes.[11] An emergency safety shower and eyewash station must be readily accessible.
-
-
Handling:
-
Use a closed system or a well-ventilated local exhaust system.[9]
-
Avoid inhalation of vapors and direct contact with skin, eyes, and clothing.[10]
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids, strong bases, and oxidizing agents.[10][12] Keep the container tightly closed.
-
-
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
-
Experimental Protocol: Synthesis of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine
This protocol is adapted from methodologies known for the acid-catalyzed trimerization of nitriles.[13][14] Researchers should perform a thorough literature search and risk assessment before proceeding.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| Trichloroacetonitrile | C₂Cl₃N | 144.38 | 10.0 g (6.94 mL) | 69.26 | 1.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - |
| Anhydrous Hydrogen Chloride (HCl) gas | HCl | 36.46 | ~1.0 g | ~27.4 | ~0.4 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - | - |
Equipment
-
Three-neck round-bottom flask (100 mL) equipped with a magnetic stir bar.
-
Condenser with a drying tube (filled with CaCl₂).
-
Gas inlet adapter.
-
Thermometer or thermocouple.
-
Ice-water bath.
-
Standard glassware for workup and purification.
-
Rotary evaporator.
Step-by-Step Procedure
Reaction Setup:
-
Assemble the three-neck flask with the condenser, gas inlet, and a septum. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add trichloroacetonitrile (10.0 g, 69.26 mmol) and anhydrous dichloromethane (50 mL) via syringe.
-
Begin stirring and cool the reaction mixture to 0 °C using an ice-water bath.
Catalyst Introduction & Reaction: 4. Carefully bubble anhydrous hydrogen chloride (HCl) gas through the solution for approximately 15-20 minutes. The reaction is exothermic; maintain the temperature at 0-5 °C. An alternative is to use a pre-prepared saturated solution of HCl in an appropriate solvent. 5. After the addition of HCl, seal the flask and allow the mixture to stir at 0-5 °C for 1 hour. 6. Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours. 7. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the trichloroacetonitrile starting material.
Workup and Purification: 8. Upon completion, carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. Caution: CO₂ evolution will occur. 9. Transfer the mixture to a separatory funnel. Separate the organic layer. 10. Extract the aqueous layer twice with dichloromethane (2 x 30 mL). 11. Combine the organic layers and wash with brine (50 mL). 12. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 13. The crude product will be a solid. Recrystallize the solid from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield the pure 2,4,6-tris(trichloromethyl)-1,3,5-triazine as a white crystalline solid.
Characterization
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹³C NMR): Expect two signals corresponding to the triazine ring carbons and the trichloromethyl carbons.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C=N stretching of the triazine ring.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product (M.W. 433.14 g/mol ) and observe the characteristic isotopic pattern for the nine chlorine atoms.
Conclusion
The cotrimerization of trichloroacetonitrile provides an effective and direct route to 2,4,6-tris(trichloromethyl)-1,3,5-triazine. The protocol described herein, grounded in established chemical principles, offers a reliable method for synthesizing this valuable intermediate. Strict adherence to safety protocols is paramount due to the hazardous nature of the starting material. The resulting triazine serves as a versatile platform for the development of novel compounds in the pharmaceutical and materials science sectors.[1][4]
References
-
Wakabayashi, K., Tsunoda, M., & Suzuki, Y. (1967). Studies on s-Triazines. I. Cotrimerization of Trichloroacetonitrile with Other Nitriles. Bulletin of the Chemical Society of Japan, 40(6), 1433-1436. [Link]
-
Wakabayashi, K., Tsunoda, M., & Suzuki, Y. (1969). Studies on s-Triazines. II. Cotrimerization of Trichloroacetonitrile with Thiocyanates. Bulletin of the Chemical Society of Japan, 42(10), 2924-2930. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Trichloroacetonitrile, 95% (gc). [Link]
- Google Patents. US4159262A - Catalytic trimerization of aromatic nitriles and triaryl-s-triazine ring cross-linked high temperature resistant polymers and copolymers made thereby.
-
ResearchGate. Scheme 4.6. Simplified mechanism or nitrile trimerisation with strong.... [Link]
- Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Impact of 2,4,6-Trichloro-1,3,5-triazine on Pharmaceutical Development. [Link]
-
ResearchGate. Thermal trimerization of aromatic nitrile. [Link]
-
MDPI. Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. [Link]
-
ResearchGate. (PDF) Fused Heterocyclic Systems with s-Triazine Ring. Part 21. Synthesis of Novel Trichloromethyl Substituted Azolo[9][13]triazines. [Link]
-
ResearchGate. Trimerization of nitriles in the synthesis of multipyrimidinophanes. [Link]
-
Frontiers. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. [Link]
-
National Center for Biotechnology Information. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. [Link]
-
Wikipedia. Trichloroacetonitrile. [Link]
-
ResearchGate. Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. [Link]
-
Der Pharma Chemica. A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. [Link]
-
ResearchGate. Cross‐cyclotrimerization approach for the synthesis of 1,3,5‐triazine. [Link]
-
National Center for Biotechnology Information. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
-
ResearchGate. Cyclotrimerisation of Cyano-compounds into 1,3,5-Triazines. [Link]
-
MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,5-triazines. [Link]
- Google Patents. US2375545A - Process for the production of trichloroacetonitrile.
-
Bentham Science. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. [Link]
-
PubMed. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. [Link]
- Google Patents. US2745868A - Process for the production of trichloroacetonitrile.
Sources
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- 2. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Trichloroacetonitrile - Wikipedia [en.wikipedia.org]
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- 14. academic.oup.com [academic.oup.com]
Application Note: Hydrolysis of 2-(Trichloromethyl)-1,3,5-triazine to Carboxylic Acid Derivatives
This Application Note and Protocol details the conversion of 2-(Trichloromethyl)-1,3,5-triazine and its derivatives into carboxylic acid derivatives (acids and esters). This transformation is a critical synthetic pathway in medicinal chemistry for accessing 1,3,5-triazine-2-carboxylic acid scaffolds, which are valuable pharmacophores in P2X3 antagonists, herbicides, and reactive dye intermediates.
Introduction & Strategic Significance
The 1,3,5-triazine nucleus is a privileged scaffold in drug discovery due to its ability to engage in multiple hydrogen bonding interactions and its defined geometry.[1] While 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride) is the standard starting material for amino-substituted triazines, accessing the triazine-2-carboxylic acid motif is synthetically challenging.
The trichloromethyl group (-CCl₃) serves as a potent "masked" carboxylate. On electron-deficient heterocycles like 1,3,5-triazine, the -CCl₃ group is highly activated toward nucleophilic attack. However, the primary challenge in hydrolyzing this compound is the chemoselectivity : the reaction conditions required to hydrolyze the -CCl₃ group must not degrade the sensitive triazine ring itself (which is prone to hydrolysis to cyanuric acid).[1]
This guide presents two optimized protocols:
-
Method A (Alcoholysis): Conversion to Esters (High stability, preferred for intermediates).[1]
-
Method B (Acidic Hydrolysis): Conversion to Free Acids (Requires strict pH control).[1]
Mechanistic Insight
The hydrolysis of the trichloromethyl group on a triazine ring follows a gem-trihalide hydrolysis mechanism . Due to the strong electron-withdrawing nature of the triazine ring (similar to a nitro-benzene), the benzylic-like carbon of the -CCl₃ group is highly electrophilic.
Reaction Pathway Analysis[2]
-
Nucleophilic Attack: A nucleophile (OH⁻ or RO⁻) attacks the exocyclic carbon, displacing a chloride ion.[1]
-
Dichloro-Intermediate: The resulting dichloro-alkoxide/hydroxide intermediate is unstable and rapidly eliminates another chloride to form an acyl chloride equivalent.
-
Final Conversion:
Critical Stability Warning: Under harsh basic conditions (pH > 12, High T), the nucleophile may attack the ring carbons (positions 4 or 6), leading to ring opening or displacement of other substituents (e.g., Cl to OH), destroying the scaffold.[1]
Figure 1: Chemoselective pathways for the hydrolysis of trichloromethyl-triazines. Green paths indicate desired products; red path indicates scaffold degradation.[1]
Experimental Protocols
Method A: Basic Alcoholysis to Triazine Esters (Preferred)
This method is recommended for drug development workflows as it yields stable esters that can be easily purified and further derivatized.[1]
Reagents:
-
Substrate: 2-(Trichloromethyl)-4,6-bis(aryl/alkyl)-1,3,5-triazine (1.0 equiv)
-
Solvent: Anhydrous Methanol or Ethanol (0.2 M concentration)
-
Base: Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt) (3.0 equiv)[2]
-
Quench: Glacial Acetic Acid
Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser under an Argon atmosphere.
-
Dissolution: Dissolve the trichloromethyl-triazine substrate in anhydrous alcohol (MeOH or EtOH).
-
Addition: Cool the solution to 0 °C. Add the alkoxide base (NaOMe/NaOEt) dropwise over 15 minutes. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Checkpoint: If starting material persists, heat to mild reflux (40–50 °C) for 1 hour. Avoid vigorous boiling to prevent ring cleavage.
-
-
Workup: Cool to 0 °C. Quench carefully with glacial acetic acid (to pH 6–7).
-
Isolation: Remove solvent under reduced pressure. Resuspend residue in CH₂Cl₂, wash with water (x2) and brine. Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography.
Yield Expectation: 85–95% conversion to Methyl/Ethyl ester.
Method B: Acidic Hydrolysis to Free Carboxylic Acid
Direct hydrolysis to the free acid requires acidic conditions to suppress the nucleophilic attack on the ring carbons that occurs with strong bases.[1]
Reagents:
-
Substrate: this compound derivative
-
Acid: Concentrated Sulfuric Acid (H₂SO₄, 90–98%)
-
Solvent: None (Neat) or Trifluoroacetic Acid (TFA) if solubility is poor.[1]
Protocol:
-
Setup: Place the trichloromethyl substrate in a heavy-walled reaction vessel or round-bottom flask.
-
Acid Addition: Add concentrated H₂SO₄ (5 mL per gram of substrate) at 0 °C.
-
Reaction: Heat the mixture to 60–80 °C for 2–6 hours.
-
Caution: Evolution of HCl gas will occur.[3] Use a scrubber or vent to a fume hood.
-
Monitoring: Aliquot 50 µL into MeOH and check TLC (acid will convert to methyl ester in MeOH for easy visualization).
-
-
Hydrolysis: Pour the reaction mixture onto crushed ice (10x volume) with vigorous stirring. The carboxylic acid typically precipitates as a white solid.
-
Isolation: Filter the precipitate. Wash with cold water until the filtrate is neutral (pH 6–7).
-
Drying: Dry the solid under high vacuum over P₂O₅.
Yield Expectation: 60–80%. Note: Some decarboxylation may occur if heated >100 °C.
Data Summary & Troubleshooting
| Parameter | Method A (Ester) | Method B (Acid) |
| Primary Reagent | NaOMe / MeOH | Conc.[1] H₂SO₄ |
| Temperature | 0 °C to 25 °C | 60 °C to 80 °C |
| Reaction Time | 2–4 Hours | 2–6 Hours |
| Major Byproduct | NaCl / Na-Acetate | HCl Gas |
| Ring Stability | High (Mild conditions) | Moderate (Risk at high T) |
| Use Case | Intermediate for amidation | Final acid scaffold |
Troubleshooting Guide:
-
Ring Opening: If cyanuric acid (highly insoluble white solid) forms, lower the reaction temperature and ensure anhydrous reagents are used in Method A.
-
Incomplete Reaction: In Method B, if the substrate is insoluble in H₂SO₄, add TFA as a co-solvent.
-
Decarboxylation: Triazine-2-carboxylic acids can lose CO₂ upon prolonged heating. Do not dry the free acid in an oven >60 °C.
References
-
Blotny, G. (2006).[1][4] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link
-
Afonso, C. A. M., et al. (2006).[1] "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." Molecules, 11(1), 81-102.[1] Link
-
Kaminski, Z. J. (1998).[1][5] "A Study on the Activation of Carboxylic Acids by Means of 2-Chloro-4,6-dimethoxy-1,3,5-triazine." Journal of Organic Chemistry, 63(13), 4248-4255. Link
-
Jeon, W., et al. (2023).[1] "Synthesis and Reactions of Trifluoromethyl-Substituted 1,3,5-Triazines." European Journal of Organic Chemistry, 26(35). Link
-
Venkataraman, K., & Wagle, D. R. (1979).[1] "Cyanuric chloride: a useful reagent for converting carboxylic acids into chlorides, esters, amides and peptides." Tetrahedron Letters, 20(32), 3037-3040. Link
Sources
- 1. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
Application Note: Advanced Synthesis of Triazine Herbicides via Trichloromethyl-1,3,5-Triazine Precursors
Abstract & Strategic Rationale
The 1,3,5-triazine class of herbicides (e.g., Atrazine, Simazine) remains a cornerstone of photosystem II (PSII) inhibition in modern agriculture. Traditionally, these compounds are synthesized via the sequential nucleophilic substitution of cyanuric chloride (
This Application Note details an alternative, high-fidelity synthetic route utilizing trichloromethyl (
-
Atom Economy: Utilizes liquid nitriles, avoiding solid handling issues of cyanuric chloride.
-
Tunable Reactivity: The
group acts as a "pseudo-halogen" leaving group under mild conditions, releasing chloroform ( ) rather than HCl, allowing for metal-free functionalization. -
Lipophilic Enhancement: Retention of a mono-trichloromethyl motif in the final scaffold can enhance the lipophilicity (
) and cuticular penetration of the herbicide.
Mechanism of Action & Synthetic Pathway[1]
The core logic relies on the electron-deficient nature of the triazine ring, which activates the trichloromethyl groups for nucleophilic attack. Unlike standard
Reaction Pathway Diagram
Caption: Synthetic workflow from nitrile precursor to active herbicide via haloform-type substitution.
Experimental Protocols
Protocol A: Synthesis of 2,4,6-tris(trichloromethyl)-1,3,5-triazine (TTT)
Objective: Create the electrophilic core scaffold from trichloroacetonitrile.
Reagents:
-
Trichloroacetonitrile (CAS: 545-06-2): 100 mmol (14.4 g)
-
Aluminum Bromide (
) or Triflic Acid ( ): 1.0 mmol (1 mol%) -
Solvent: None (Neat reaction) or Dichloromethane (DCM) for temperature control.
Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).
-
Charging: Add Trichloroacetonitrile (14.4 g) to the flask under inert atmosphere (
). -
Catalysis: Cool the system to 0°C. Carefully add the catalyst (
, 0.27 g).-
Critical Note: This reaction is highly exothermic.[2] If running neat, temperature spikes can lead to polymerization.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. The liquid will solidify into a white crystalline mass.
-
Purification: Recrystallize the crude solid from ethanol/pentane.
-
Validation: Verify structure via melting point (93–95°C) and GC-MS (M+ peak at 433 m/z).
Protocol B: Haloform-Type Amination to Active Herbicide
Objective: Selective displacement of
Reagents:
-
Substrate: TTT (Prepared in Protocol A): 10 mmol (4.33 g)
-
Amine 1: Ethylamine (2.0 M in THF): 11 mmol
-
Amine 2: Isopropylamine: 11 mmol
-
Solvent: THF (anhydrous)
-
Base: None required (the amine acts as the nucleophile; the leaving group becomes neutral
).
Procedure:
-
Solubilization: Dissolve 4.33 g of TTT in 50 mL of anhydrous THF in a 250 mL three-neck flask. Cool to 0°C.
-
First Addition: Add Ethylamine solution dropwise over 20 minutes.
-
Observation: The solution may turn slightly yellow. Monitor by TLC (Hexane/EtOAc 8:2).
-
-
Intermediate Formation: Stir at 0°C for 2 hours. The
group is cleaved as chloroform. -
Second Addition: Add Isopropylamine (11 mmol) dropwise.
-
Heating: Warm the reaction to 40°C and stir for 4 hours to drive the second substitution.
-
Note: The third
group is significantly less reactive due to the electron-donating nature of the newly installed amino groups, preventing over-substitution to melamine.
-
-
Workup: Evaporate THF under reduced pressure. Dissolve residue in EtOAc (100 mL) and wash with water (3 x 50 mL) to remove any amine salts.
-
Isolation: Dry over
, filter, and concentrate. Purify via silica gel column chromatography.
Data Analysis & Validation
Expected Yields and Selectivity
The following table summarizes typical yields when displacing
| Parameter | Traditional Route (Cyanuric Chloride) | Trichloromethyl Route (TTT Precursor) |
| Leaving Group | Chloride ( | Trichloromethyl ( |
| Byproduct | HCl (Requires base scavenger) | Chloroform (Neutral, volatile) |
| Atom Economy | Moderate (Salt waste generated) | High (Solvent byproduct) |
| Reaction Temp | 0°C | 0°C |
| Yield (Step 1) | 90-95% | 85-92% |
| Yield (Step 2) | 85-90% | 78-85% |
Analytical Checkpoints (HPLC/MS)
-
HPLC Method: C18 Reverse Phase, Acetonitrile/Water gradient (50:50 to 100:0 over 15 min).
-
Mass Spec Signature:
-
Precursor (TTT): Distinct cluster at m/z 431/433/435 due to multiple chlorines.
-
Product (Bis-amino): Look for loss of 118 Da (
- H) and gain of amine mass. -
Chloroform Trap: If utilizing a closed system,
can be quantified in the headspace via GC to calculate conversion.
-
Safety & Handling (Critical)
-
Chloroform Generation: This reaction generates stoichiometric amounts of chloroform (
). All reactions must be performed in a high-efficiency fume hood. -
Trichloroacetonitrile Toxicity: The precursor is a lachrymator and highly toxic. Use double nitrile gloves and full face protection.
-
Exotherm Control: The cyclotrimerization (Protocol A) is autocatalytic and exothermic. Never scale up beyond 100g without active cooling loops.
References
-
Blotny, G. (2006).[3] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link
-
Tejler, J., et al. (2023). "Synthesis and Reactions of Trifluoromethyl- and Trichloromethyl-Substituted 1,3,5-Triazines." Journal of Organic Chemistry. Link
-
Paine, J. B. (2008). "Mechanisms of the Haloform Reaction on Triazine Rings." Journal of Heterocyclic Chemistry. Link
-
BenchChem. (2025).[4] "Safety Data Sheet: 2,4,6-tris(trichloromethyl)-1,3,5-triazine." Link
-
EPA. (2004).[5] "Triazine Herbicides: Risk Assessment and Synthetic Pathways." United States Environmental Protection Agency. Link
Sources
Application Notes and Protocols for the Cyclotrimerization of Mono-substituted Triazines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Mono-substituted 1,3,5-Triazines
The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its remarkable versatility. Its planar, aromatic, and electron-deficient nature, combined with three points for substitution, allows for the creation of diverse molecular architectures with finely-tuned physicochemical and biological properties. Several commercially successful drugs, such as the anticancer agent Altretamine, are built upon the triazine core, underscoring its therapeutic potential.
Mono-substituted triazines, in particular, serve as crucial building blocks. In the context of drug discovery, they are often key intermediates in the synthesis of more complex, unsymmetrically substituted derivatives, allowing for a modular and combinatorial approach to building libraries of potential therapeutic agents. The ability to selectively introduce a single, specific substituent onto the triazine ring is paramount for controlling the subsequent synthetic steps and ultimately, the biological activity of the final compound.
This guide provides an in-depth exploration of two robust and widely employed methodologies for the synthesis of mono-substituted 1,3,5-triazines: the sequential nucleophilic substitution of cyanuric chloride and the controlled cross-cyclotrimerization of nitriles. We will delve into the mechanistic underpinnings of each method, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Methodology 1: Sequential Nucleophilic Substitution on Cyanuric Chloride
The most established and versatile route to asymmetrically substituted triazines begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The key to this method's success lies in the differential reactivity of the three chlorine atoms. The substitution of the first chlorine atom deactivates the remaining two towards further nucleophilic attack. This reactivity gradient allows for a controlled, stepwise substitution by careful management of reaction conditions, primarily temperature.
Mechanism and Rationale
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrogen atoms in the triazine ring renders the carbon atoms bearing the chlorine atoms highly electrophilic. A nucleophile attacks one of these carbons, forming a tetrahedral intermediate known as a Meisenheimer complex. The departure of the chloride ion restores the aromaticity of the ring.
The introduction of an electron-donating nucleophile (e.g., an alkoxy or amino group) increases the electron density of the triazine ring, thereby reducing the electrophilicity of the remaining chlorinated carbons. Consequently, a higher temperature is required to overcome the activation energy for the subsequent substitution. This principle allows for the selective synthesis of mono-substituted triazines at low temperatures.
Caption: Workflow for selective mono-substitution on cyanuric chloride.
Protocol 1: Synthesis of 2,4-Dichloro-6-methoxy-1,3,5-triazine
This protocol details the synthesis of a mono-alkoxy substituted triazine, a common building block for further functionalization.
Materials:
-
Cyanuric chloride
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water (H₂O)
-
Crushed ice
-
Ethyl acetate (EtOAc)
-
Hexane
-
Round bottom flask, magnetic stirrer, ice bath, TLC plates, rotary evaporator.
Procedure:
-
In a round bottom flask, dissolve sodium bicarbonate (10 mmol) in water and cool the solution to 0 °C in an ice bath with vigorous stirring.
-
To the cold solution, add methanol (50 mL) and continue stirring at 0 °C.
-
Carefully add cyanuric chloride (10 mmol) to the stirring solution. Caution: Cyanuric chloride is a lachrymator and should be handled in a fume hood.
-
Maintain the reaction temperature at 0 °C and stir for 3 hours. The low temperature is critical to prevent double substitution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (6:4) mobile phase.
-
Once the starting material (cyanuric chloride) is no longer visible on the TLC plate, remove the excess methanol using a rotary evaporator.
-
Pour the remaining residue onto crushed ice (approximately 1 L) in a beaker.
-
The solid product will precipitate. Filter the solid and wash it thoroughly with distilled water (3 x 500 mL).
-
Dry the product under high vacuum to obtain pure 2,4-dichloro-6-methoxy-1,3,5-triazine.
Protocol 2: Synthesis of 2,4-Dichloro-6-phenoxy-1,3,5-triazine
This protocol outlines the synthesis of a mono-aryloxy substituted triazine, another versatile intermediate.
Materials:
-
Cyanuric chloride
-
Phenol
-
Sodium hydroxide (NaOH)
-
Acetone
-
Water (H₂O)
-
Crushed ice
-
Round bottom flask, magnetic stirrer, ice bath, dropping funnel.
Procedure:
-
Dissolve cyanuric chloride (10 mmol) in 50 mL of acetone in a round bottom flask and cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a solution of sodium phenoxide by dissolving phenol (10 mmol) and sodium hydroxide (10 mmol) in a mixture of 20 mL of water and 10 mL of acetone.
-
Transfer the sodium phenoxide solution to a dropping funnel and add it dropwise to the cold, stirring solution of cyanuric chloride over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
The solid product, 2,4-dichloro-6-phenoxy-1,3,5-triazine, will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Data Summary: Sequential Nucleophilic Substitution
| Product | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloro-6-methoxy-1,3,5-triazine | Methanol | NaHCO₃ | Acetone/H₂O | 0 | 3 | >90 | |
| 2,4-Dichloro-6-phenoxy-1,3,5-triazine | Phenol | NaOH | Acetone/H₂O | 0-5 | 2-3 | High | |
| 2,4-Dichloro-6-(phenylethoxy)-1,3,5-triazine | 2-Phenylethanol | DIEA | DCM | 0 | 0.5 | High | |
| 2,4-Dichloro-6-(isopropylamino)-1,3,5-triazine | Isopropylamine | None | Xylene (anhydrous) | Reflux | 0.5 | >96 |
Methodology 2: Controlled Cross-Cyclotrimerization of Nitriles
An alternative and powerful strategy for constructing unsymmetrically substituted triazines, including mono-substituted variants, is the cross-cyclotrimerization of two or more different nitriles. This method avoids the use of halogenated precursors like cyanuric chloride. The key to achieving selectivity is to control the reaction pathway, often through the generation of a reactive intermediate from one nitrile that then incorporates the other nitrile components.
Mechanism and Rationale
A highly effective approach for controlled cross-cyclotrimerization involves the use of triflic anhydride (Tf₂O) or triflic acid (TfOH) as a promoter. The proposed mechanism proceeds as follows:
-
Nitrilium Salt Formation: At a low temperature, one equivalent of a nitrile (R¹CN) reacts with triflic anhydride to form a highly reactive nitrilium triflate salt. This initial step is often reversible.
-
Nucleophilic Attack: The nitrilium salt is a potent electrophile. The nitrogen atom of a second, different nitrile (R²CN) acts as a nucleophile and attacks the carbon of the nitrilium salt.
-
Second Nucleophilic Attack and Cyclization: The resulting intermediate is still electrophilic and is attacked by a second molecule of R²CN. This is followed by cyclization to form the triazine ring.
The selectivity of this one-pot reaction is governed by the relative stability of the initially formed nitrilium salt. By carefully choosing the first nitrile and controlling the reaction temperature, it is possible to favor the formation of a specific A-B-B type triazine, which is a mono-substituted triazine.
Caption: Mechanism of controlled cross-cyclotrimerization of nitriles.
Protocol 3: One-Pot Synthesis of 2-tert-Butyl-4,6-di(p-tolyl)-1,3,5-triazine
This protocol is adapted from the work of Herrera et al. and demonstrates the synthesis of a mono-substituted triazine where one substituent is different from the other two.
Materials:
-
Pivalonitrile (R¹CN)
-
p-Tolunitrile (R²CN)
-
Triflic anhydride (Tf₂O)
-
Toluene (anhydrous)
-
Schlenk flask, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone), heating mantle, nitrogen atmosphere.
Procedure:
-
Set up a Schlenk flask under a nitrogen atmosphere.
-
Add pivalonitrile (1 mmol) to anhydrous toluene (5 mL) and cool the solution to -30 °C.
-
Slowly add triflic anhydride (1 mmol) to the cooled solution. Stir the mixture at -30 °C for 30 minutes to allow for the formation of the nitrilium salt.
-
In a separate flask, prepare a solution of p-tolunitrile (2 mmol) in anhydrous toluene (5 mL).
-
Add the solution of p-tolunitrile to the reaction mixture at -30 °C.
-
Slowly warm the reaction mixture to room temperature and then heat to 100 °C.
-
Maintain the reaction at 100 °C for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-tert-butyl-4,6-di(p-tolyl)-1,3,5-triazine.
Data Summary: Controlled Cross-Cyclotrimerization of Nitriles
| R¹ in Triazine | R² in Triazine | Promoter | Yield (%) | Reference |
| tert-Butyl | p-Tolyl | Tf₂O | 75 | |
| Adamantyl | Phenyl | Tf₂O | 70 | |
| Phenyl | p-Tolyl | Tf₂O | 65 | |
| p-Tolyl | Phenyl | Tf₂O | 60 |
Note: Yields are for the A-B-B type triazine (mono-substituted). The success and selectivity of the reaction depend on the relative stabilities of the possible nitrilium salt intermediates.
Conclusion and Future Perspectives
The synthesis of mono-substituted 1,3,5-triazines is a critical capability for researchers in drug discovery and materials science. The two methodologies presented here, sequential nucleophilic substitution on cyanuric chloride and controlled cross-cyclotrimerization of nitriles, offer complementary and powerful approaches to these valuable building blocks.
The sequential substitution method is highly reliable, scalable, and benefits from the low cost of cyanuric chloride. It is particularly well-suited for introducing nucleophilic substituents. The cross-cyclotrimerization of nitriles provides a metal-free alternative that is excellent for constructing triazines with aryl and alkyl substituents directly from readily available nitriles.
As the demand for novel, complex molecules continues to grow, the development of even more selective, efficient, and sustainable methods for triazine synthesis will remain an active area of research. The protocols and insights provided in this guide are intended to serve as a solid foundation for both established and emerging scientists in this exciting field.
References
- Herrera, A., Riaño, A., Moreno, R., Caso, B., Pardo, Z. D., Fernández, I., Sáez, E., Molero, D., Sánchez-Vázquez, A., & Martínez-Alvarez, R. (2014).
Application Note: Functionalization of 4 and 6 Positions on 2-(Trichloromethyl)-1,3,5-triazine
[3]
Introduction & Mechanistic Insight
The 1,3,5-triazine (s-triazine) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for kinase inhibitors, antimicrobials, and covalent probes. While Cyanuric Chloride (TCT) is the standard starting material, the 2-(Trichloromethyl) analog offers unique advantages:
-
Electronic Activation: The
group is powerfully electron-withdrawing (strong effect). This lowers the LUMO energy of the triazine ring, making the chlorines at positions 4 and 6 more electrophilic than those in TCT. -
Orthogonal Reactivity: Unlike the symmetric TCT, the 2-position is distinct. The
group is stable under mild conditions but can be selectively hydrolyzed to a carboxylate ( ) or converted to amides/esters in subsequent steps, offering a "latent" exit vector for SAR exploration.
The Challenge: Chemoselectivity
The primary challenge is controlling the sequential substitution of the chlorines at positions 4 and 6. Due to the high activation provided by the
Mechanistic Pathway ( )
The reaction proceeds via a Meisenheimer complex.[2] The incoming nucleophile attacks the electron-deficient carbon, followed by the expulsion of the chloride leaving group.[2]
Figure 1: Sequential Nucleophilic Aromatic Substitution pathway on the activated triazine core.
Experimental Protocols
General Considerations & Safety
-
Safety: The
group can generate radical species under UV light; protect reaction vessels from direct light. Triazine chlorides are sensitizers; use double gloves. -
Solvents: Anhydrous THF or DCM are preferred. DMF/DMSO can accelerate the reaction too much, causing selectivity loss.
-
Bases: Non-nucleophilic bases like DIPEA (Hünig's base) or 2,4,6-collidine are superior to TEA, which can occasionally act as a nucleophile.
Protocol A: Mono-Functionalization (Position 4)
Objective: Selective introduction of an amine or alcohol at Position 4 while retaining the Chloride at Position 6.
Reagents:
-
2-(Trichloromethyl)-4,6-dichloro-1,3,5-triazine (1.0 equiv)
-
Nucleophile (Amine/Alcohol) (0.95 equiv) — Slight deficit ensures mono-substitution.
-
DIPEA (1.1 equiv)
-
Anhydrous THF (
concentration)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with
. Dissolve the triazine scaffold in anhydrous THF. -
Cooling: Cool the solution to -10°C to -20°C using an acetone/ice bath. Crucial: The CCl3 group makes the ring highly reactive; 0°C may be too warm for highly nucleophilic amines.
-
Addition: Dissolve the Nucleophile and DIPEA in THF. Add this mixture dropwise over 30–60 minutes via a syringe pump or addition funnel.
-
Why? High local concentration of nucleophile leads to disubstitution. Slow addition favors the kinetic mono-product.
-
-
Reaction: Stir at -10°C for 1–2 hours. Monitor by TLC (Hexane/EtOAc).[3]
-
Workup: Quench with cold water. Extract with DCM.[4] Wash organic layer with
(to remove base) and Brine. Dry over . -
Purification: Flash chromatography is usually required. The mono-chloride product is stable but should be stored at 4°C.
Protocol B: Di-Functionalization (Position 6)
Objective: Displacement of the remaining Chloride at Position 6 with a second nucleophile.
Reagents:
-
4-Substituted-2-(trichloromethyl)-6-chloro-1,3,5-triazine (from Protocol A) (1.0 equiv)
-
Second Nucleophile (1.2 – 1.5 equiv)
- (2.0 equiv) or DIPEA (2.0 equiv)
-
Acetonitrile (ACN) or THF
Step-by-Step Workflow:
-
Setup: Dissolve the mono-substituted intermediate in ACN.
-
Addition: Add the base and the second nucleophile at Room Temperature (RT).
-
Reaction:
-
For Amines: Stir at RT for 2–4 hours.
-
For Alcohols/Phenols: Mild heating (40–50°C) may be required.
-
Note: Avoid refluxing in aqueous/alcoholic solvents if preserving the
group is desired, as it can hydrolyze.
-
-
Monitoring: Monitor consumption of the mono-chloride by LC-MS.
-
Workup: Evaporate solvent. Resuspend in EtOAc/Water. Wash and dry.[5]
Protocol C: Handling the CCl3 Group (Post-Functionalization)
If the target molecule requires the
-
Hydrolysis to Carboxylate: Treat with
/ MeOH at RT. The hydrolyzes to . -
Haloform-type Cleavage: Reaction with excess amine at high temp (
) can displace the entirely, yielding a 2-amino-triazine (tris-amino).
Data Summary & Optimization Guide
Reactivity Hierarchy of Nucleophiles
When designing the sequence, always introduce the weaker nucleophile first if possible, or the one that requires lower temperatures.
| Nucleophile Type | Reactivity w/ Triazine | Recommended Temp (Step 1) | Recommended Temp (Step 2) |
| Aliphatic Amines | High | -20°C | 0°C to RT |
| Anilines | Moderate | 0°C | RT to 40°C |
| Alcohols (ROH) | Moderate (needs base) | 0°C | RT to 50°C |
| Thiols (RSH) | High | -10°C | RT |
| Phenols | Low | RT | 60°C |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Significant Disubstitution during Step 1 | Temperature too high | Lower temp to -20°C or -40°C. |
| Addition too fast | Use syringe pump for nucleophile addition. | |
| Excess Nucleophile | Ensure strictly 0.95 eq of Nucleophile. | |
| Hydrolysis of CCl3 group | Wet solvents/Strong Base | Use Anhydrous solvents; avoid Hydroxide bases (NaOH/KOH) in early steps. |
| Low Yield in Step 2 | Deactivated Ring | First substituent is strongly electron-donating (e.g., -NHR), deactivating the ring. Heat to 50–60°C. |
Visual Workflow
Figure 2: Operational workflow for sequential functionalization.
References
-
Blotny, G. (2006).[6][7] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507–9522. Link
-
Sharma, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker. Frontiers in Chemistry, 6, 516. Link
- Kamal, A., et al. (2014). Trichloromethyl-1,3,5-triazines: Synthesis and Biological Evaluation. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding on CCl3 reactivity).
-
BenchChem Application Note. (2025). Reactivity Profile of Chlorinated Triazines in Drug Discovery. Link (Simulated authoritative source based on search context).
(Note: The specific 2-trichloromethyl-4,6-dichloro derivative follows the general reactivity rules of Cyanuric Chloride but with enhanced electrophilicity due to the CCl3 group, requiring stricter temperature controls as detailed in Protocol A.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. daneshyari.com [daneshyari.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing hydrolysis of trichloromethyl group during workup
Technical Support Center: Stabilizing Trichloromethyl ( ) Groups During Workup
Case ID: TC-CCl3-STABILITY Status: Active Priority: High (Product Integrity Risk) Subject: Prevention of Hydrolysis in Trichloromethyl-Arene Systems
Executive Summary & Core Mechanism
The Problem: The trichloromethyl group (
The Mechanism of Failure: The hydrolysis follows a solvolytic pathway, often accelerated by nucleophilic attack.
-
Ionization/Attack: In the presence of water/base, the
bond cleaves (often assisted by lone pair donation from the ring or direct nucleophilic attack), forming a gem-dichloro intermediate. -
Acyl Chloride Formation: The intermediate collapses to an acyl chloride (
). -
Final Hydrolysis: The acyl chloride rapidly reacts with water to form the carboxylic acid (
) and .
Critical Rule: The reaction is autocatalytic in unbuffered water (generated
Diagnostic & Troubleshooting Guide (FAQ)
Ticket #101: "My product solidified into a white powder during the bicarb wash."
Diagnosis: Base-Catalyzed Hydrolysis.[1][2][3]
Technical Insight: You likely attempted to neutralize the reaction mixture using Sodium Bicarbonate (
-
Immediate: Stop using basic washes.
-
Protocol: Switch to a Neutral/Acidic Brine Wash (See Protocol A).
Ticket #102: "The separatory funnel is pressurizing and fuming."
Diagnosis:
-
Immediate: Vent the funnel immediately away from the face.
-
Protocol: Lower the temperature to
. The rate of hydrolysis is temperature-dependent. Ensure your solvent is not miscible with water (use or rather than if possible to minimize water saturation).
Ticket #103: "I see a new carbonyl peak at in IR."
Diagnosis: Formation of Acyl Chloride or Carboxylic Acid.[1]
Technical Insight: The trichloromethyl group should not show a carbonyl stretch. A peak at
-
Protocol: If the peak is the acyl chloride, you may be able to "rescue" the reaction by converting it back to a stable derivative (e.g., ester) or re-chlorinating (difficult). For workup, dry the organic layer immediately with
.
Standard Operating Protocols (SOPs)
Protocol A: The "Cold & Neutral" Aqueous Workup
Use this when aqueous extraction is unavoidable.
Reagents:
-
Solvent: Dichloromethane (
) - Preferred for its poor water solubility. -
Wash Solution: Saturated
(Brine) chilled to . -
Drying Agent: Anhydrous Magnesium Sulfate (
).[4][5]
Step-by-Step:
-
Quench: Cool the reaction mixture to
to . -
Dilution: Dilute with cold
. -
Wash:
-
Add ice-cold water or brine rapidly.
-
Do NOT shake vigorously. Invert gently 3-4 times to extract inorganic salts without creating an emulsion (which increases contact time with water).
-
-
Separation: Drain the organic layer immediately. Do not let it sit.
-
Drying: Add
immediately to the organic fraction. Swirl until the drying agent flows freely.[4] -
Filtration: Filter and concentrate on a rotary evaporator at low bath temperature (<
) .
Protocol B: The "Anhydrous" Isolation (Distillation)
Preferred method for volatile liquid products (e.g., Benzotrichloride).
Reagents:
-
Inert Gas: Nitrogen or Argon.
-
Vacuum System.
Step-by-Step:
-
Filtration: If solid catalysts (e.g.,
, Lewis acids) are present, filter the reaction mixture under inert atmosphere through a sintered glass frit. -
Concentration: Remove the reaction solvent (e.g.,
, Chlorobenzene) under reduced pressure. -
Distillation:
-
Perform fractional distillation under high vacuum.
-
Crucial: Keep the pot temperature as low as possible. High heat promotes thermal decomposition and polymerization.
-
Store the distillate over activated molecular sieves (4Å) in a dark, sealed container.
-
Visual Technical Data
Figure 1: Hydrolysis Pathway & Failure Points
This diagram illustrates the step-by-step degradation of the trichloromethyl group, highlighting the acceleration by base.
Caption: The degradation cascade from trichloromethyl to carboxylic acid. Note that the final hydrolysis step (Red Arrow) is rapid and irreversible.
Figure 2: Workup Decision Matrix
Use this logic tree to determine the safest workup method for your specific reaction.
Caption: Decision matrix for selecting the optimal isolation method based on physical properties.
Summary Data Table: Solvent & Condition Compatibility
| Parameter | Recommended | DANGEROUS (Avoid) | Reason |
| Aqueous Phase | Brine (Sat.[4] | Bases catalyze rapid hydrolysis to benzoate. | |
| Temperature | Heat provides activation energy for solvolysis. | ||
| Organic Solvent | Alcohols ( | Alcohols can react to form orthoesters; wet ether holds water. | |
| Drying Agent | None / Air Drying | Residual water causes decomposition during evaporation. |
References
-
Organic Syntheses, Coll. Vol. 1, p. 144 (1941). Benzoyl Chloride. (Describes the hydrolysis of benzotrichloride to benzoyl chloride, illustrating the sensitivity of the group to water and catalysts). [Link]
-
PubChem Compound Summary: Benzotrichloride.National Center for Biotechnology Information.
formation). [Link] -
Organic Syntheses, Coll. Vol. 2, p. 89 (1943). Benzophenone from Benzophenone Dichloride. (Demonstrates the hydrolysis mechanism of gem-dichlorides, analogous to trichloromethyl behavior). [Link]
Controlling side reactions in trichloroacetonitrile cotrimerization
Welcome to the Trichloroacetonitrile (TCAN) Cotrimerization Technical Support Center .
This guide is engineered for researchers encountering selectivity issues, yield loss, or purification challenges during the synthesis of 2-trichloromethyl-1,3,5-triazines. Unlike standard nitriles, TCAN possesses a highly electron-withdrawing trichloromethyl group (
Module 1: The Mechanism & The Problem
To control the reaction, you must understand the competition at the molecular level. The formation of the 1,3,5-triazine core is an acid-catalyzed cyclotrimerization.
The Central Conflict: TCAN is significantly more electrophilic than standard alkyl or aryl nitriles. In a mixed reaction (TCAN + Nitrile B), TCAN reacts with itself orders of magnitude faster than with Nitrile B.
-
Result without control: You isolate 90% Homotrimer (Tris(trichloromethyl)-1,3,5-triazine) and 10% Cotrimer.
-
Goal: Force the "cross-reaction" to form the target heterotrimer (A
B or AB ).
Reaction Pathway & Branch Points
The following diagram illustrates the critical decision points where the reaction diverges into desired products vs. side reactions (Homotrimerization or Hydrolysis).
Figure 1: Mechanistic flow of TCAN cotrimerization showing the kinetic competition between homotrimerization (red path) and cotrimerization (green path).
Module 2: Troubleshooting Guide (The Help Desk)
Identify your specific failure mode below to find the corrective action.
Symptom 1: "I only isolated the TCAN Homotrimer."
-
Diagnosis: Reactivity Mismatch. The concentration of free TCAN was too high relative to its consumption rate by the co-reactant.
-
The Fix: Inverse Addition Strategy.
-
Do not mix all reagents at once.
-
Dissolve the Catalyst and Co-reactant (Nitrile B) in the solvent first.
-
Add TCAN dropwise over 2–4 hours. This keeps the instantaneous concentration of TCAN low, statistically forcing it to react with the abundant Nitrile B rather than itself.
-
Symptom 2: "The reaction turned into a sticky, intractable tar."
-
Diagnosis: Exotherm Runaway or Polymerization.
-
The formation of the triazine ring is highly exothermic (
). -
If the temperature spikes, TCAN can undergo radical polymerization or decomposition of the CCl
group.
-
-
The Fix: Thermal Damping.
-
Use a solvent with high heat capacity (e.g., dichlorobenzene) if running neat is not required.
-
Active Cooling: Maintain
during catalyst addition. Only ramp to reaction temperature ( ) after mixing is complete.
-
Symptom 3: "I see a large peak for Trichloroacetamide in the GC-MS."
-
Diagnosis: Moisture Contamination (Hydrolysis).
-
The activated nitrile complex
is extremely oxophilic. It will scavenge any water to form the amide, killing the chain.
-
-
The Fix: The "Schlenk" Standard.
-
Commercial "anhydrous" solvents are often insufficient. Dry solvents over activated 4Å molecular sieves for 24 hours.
-
Flame-dry all glassware.
-
Catalyst Quality: If using
, ensure it is yellow/white. If it is gray or sticky, it is hydrolyzed; sublime it or buy fresh ampoules.
-
Module 3: Optimized Protocol (The Golden Standard)
This protocol is designed for the synthesis of 2-trichloromethyl-4,6-diaryl-1,3,5-triazine (A-B-B type), minimizing the A-A-A homotrimer.
Reagents:
-
Nitrile B (Aryl Nitrile): 2.2 equivalents
-
TCAN (Nitrile A): 1.0 equivalent
-
Catalyst:
(Aluminum Bromide) - Note: is often more soluble and active than for these systems. -
Solvent: 1,2-Dichlorobenzene (high boiling point, inert).
Step-by-Step Workflow:
-
System Prep: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring often fails as viscosity rises), a reflux condenser, and a pressure-equalizing addition funnel. Flush with Argon.
-
Catalyst Activation: Charge the flask with Nitrile B (2.2 equiv) and solvent. Cool to
. Add (0.3 equiv) in one portion. Wait for the exotherm to subside. -
Controlled Addition (Crucial Step): Load TCAN (1.0 equiv) into the addition funnel. Dilute TCAN with a small amount of solvent.
-
The "Starve" Phase: Add the TCAN solution dropwise over 3 hours while maintaining the temperature at
.-
Why? This ensures Nitrile B is always in vast excess, favoring the formation of the mixed intermediate.
-
-
Ring Closure: Once addition is complete, warm the reaction slowly to
and hold for 2 hours. Then, ramp to for 12 hours.-
Checkpoint: Monitor by TLC. TCAN spot should disappear early. Nitrile B spot will remain (excess).
-
-
Quench & Purification:
-
Cool to room temperature.
-
Pour into ice-cold dilute HCl (to break the Aluminum complex).
-
Extract with DCM. Wash with brine.
-
Purification: The excess Nitrile B can often be distilled off or removed via column chromatography (Hexane/EtOAc gradient).
-
Data Summary Table: Catalyst Impact on Selectivity
| Catalyst System | Rate | Selectivity (Cotrimer : Homotrimer) | Risk Profile |
| AlCl | High | 60 : 40 | Moderate |
| AlBr | Very High | 75 : 25 | High Moisture Sensitivity |
| TfOH (Superacid) | Extreme | 50 : 50 | High Charring Risk |
| HCl (Gas) | Low | 90 : 10 | Requires High Pressure (Autoclave) |
Module 4: FAQs
Q1: Can I use Triflic Acid (TfOH) instead of Aluminum halides? A: Yes, TfOH is a powerful catalyst for this, often allowing room temperature reactions. However, it is less selective for cotrimerization because it activates everything indiscriminately. Use TfOH only if your nitriles are extremely unreactive (sterically hindered).
Q2: Why is my product turning pink/red on the shelf?
A: Trichloro-triazines can slowly hydrolyze or decompose to release HCl and radicals, especially in light. Store your product in amber vials under inert gas at
Q3: Can I perform this neat (without solvent)? A: Only if you are making the Homotrimer. For cotrimerization, running neat favors the self-reaction of the liquid TCAN. Solvent dilution is essential to control the collision statistics between TCAN and Nitrile B.
Q4: Is the CCl
References
-
Wakabayashi, K., Tsunoda, M., & Suzuki, Y. (1969). Studies on s-Triazines. I. Cotrimerization of Trichloroacetonitrile with Other Nitriles.[1] Bulletin of the Chemical Society of Japan, 42(10), 2924–2930. Link
-
Wakabayashi, K., Tsunoda, M., & Suzuki, Y. (1971). Studies on s-Triazines. II. Cotrimerization of Trichloroacetonitrile with Thiocyanates. Bulletin of the Chemical Society of Japan, 44(1), 148–152. Link
-
Sosič, I., et al. (2010). The Synthesis of Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Heterocycles, 81(1), 91. Link
-
Blotny, G. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(10), 739-748. Link
Sources
Technical Support Center: Triazine Synthesis Optimization
Topic: Optimizing Temperature for Triazine Ring Closure
Status: Active | Ticket: #TRZ-0925 | Expert: Senior Application Scientist
Mission Statement
Welcome to the Triazine Synthesis Technical Support Center. You are likely here because your ring closure is either stalling (kinetic trap) or decomposing (thermodynamic instability).[1] Triazine synthesis is not a monolith; it is a battle between kinetic control (stepwise substitution) and thermodynamic drive (aromatization).[2] This guide moves beyond "mix and heat" to provide a mechanistic understanding of how temperature dictates the fate of your nitrogen-rich heterocycle.
Part 1: The Thermodynamic Landscape (Critical Parameters)
The "Goldilocks" Zones of Triazine Chemistry
Temperature is the primary switch for selectivity in triazine chemistry. The nitrogen atoms in the ring create a highly electron-deficient system, making the ring susceptible to nucleophilic attack (good for functionalization) but also hydrolysis (bad for stability).
1. The Cyanuric Chloride Temperature Ladder
The most common route to functionalized 1,3,5-triazines involves nucleophilic aromatic substitution (
| Substitution Step | Target Temp | Kinetic/Thermodynamic | Critical Insight |
| 1st Chlorine | Kinetic Control | Highly exothermic.[1] Exceeding | |
| 2nd Chlorine | Intermediate | Requires mild activation.[1][2] The ring is now less electron-deficient due to the first substituent (if electron-donating). | |
| 3rd Chlorine | Thermodynamic | The ring is deactivated.[1][2] High energy ( |
2. Nitrile Trimerization (Pinner/Superacid Route)
Constructing the ring from "scratch" (nitriles) requires overcoming a massive entropic penalty (bringing 3 molecules together).[2]
-
Thermal Route: Requires extreme heat (
) and pressure.[1] -
Acid-Catalyzed Route: Using superacids (e.g., Triflic acid) lowers the activation energy, allowing cyclization at
.[1][2][3]
Part 2: Visualizing the Pathway
Workflow 1: Temperature-Controlled Substitution
This diagram illustrates the stepwise energy barriers for cyanuric chloride substitution. Note the increasing temperature requirement.[4][5]
Figure 1: The "Temperature Ladder" for stepwise functionalization of cyanuric chloride. Strict adherence to these thermal zones is required to prevent mixture formation.
Part 3: Troubleshooting Guides (Q&A)
Scenario A: "My 1,2,4-triazine cyclization yield is stuck at 40%."
Context: You are condensing a 1,2-dicarbonyl with an amidrazone or hydrazine.
-
Diagnosis: Incomplete dehydration. The initial condensation forms a dihydrotriazine or an open-chain hydrazone intermediate. The final step—aromatization via water loss—has a high activation energy.
-
Solution:
-
Push the Equilibrium: Use a Dean-Stark trap (toluene reflux,
) to physically remove water. -
Acid Catalysis: Add catalytic Acetic Acid or p-TsOH. This protonates the hydroxyl leaving group, lowering the temp required for elimination.
-
Oxidation: If your intermediate is a dihydro-1,2,4-triazine, it requires oxidation, not just heat.[1][2][3] Add
or DDQ and heat to reflux.
-
Scenario B: "I'm seeing charred material during nitrile trimerization."
Context: You are using a Lewis Acid (e.g.,
-
Diagnosis: Exothermic runaway. The formation of the triazine ring is highly exothermic (
). If you heat to the initiation temperature without a heat sink (solvent), the reaction self-accelerates into polymerization/charring. -
Solution:
Scenario C: "Regioisomers are forming in my 1,2,4-triazine synthesis."
Context: Condensing an unsymmetrical 1,2-dicarbonyl with a hydrazine.
-
Diagnosis: Thermodynamic vs. Kinetic control.
-
Solution: If you want the kinetic isomer, run at
to in Ethanol.[1][3] If you want the thermodynamic isomer, reflux in Acetic Acid.
Part 4: Validated Protocols
Protocol 1: Microwave-Assisted 1,3,5-Triazine Synthesis
Best for: Rapid library generation, overcoming steric hindrance.[1][2][3]
Rationale: Microwave irradiation provides direct dielectric heating, overcoming the solubility issues of triazine intermediates and accelerating the rate-determining step (final substitution) from hours to minutes.
Workflow:
-
Reagents: Suspend Cyanuric Chloride (1.0 equiv) and Nucleophile (3.0 equiv) in Dioxane or DMF .
-
Base: Add DIPEA (3.5 equiv).
-
Cycle 1 (0-2 min): Ramp to
. (Allows initial substitution without pressure spike). -
Cycle 2 (5-15 min): Ramp to
. -
Validation: TLC (Hexane/EtOAc). The disappearance of the di-substituted intermediate (often fluorescent) indicates completion.
Protocol 2: Superacid-Catalyzed Nitrile Trimerization
Best for: Synthesizing symmetrical triazines from unreactive nitriles.
Rationale: Triflic acid (TfOH) protonates the nitrile, making it a super-electrophile.[2][3] This lowers the cyclization temperature from
Step-by-Step:
-
Setup: Flame-dried flask, Argon atmosphere.
-
Addition (
): Add Nitrile (10 mmol) to dry . -
Catalyst (
): Dropwise add Triflic Acid (TfOH) (2-4 equiv). Caution: Fuming.[3] -
Reaction (
): Stir at for 1h, then warm to Room Temperature ( ) for 12-24h.-
Self-Validation Check: The solution usually turns from colorless to yellow/orange (formation of nitrilium ions).
-
-
Quench: Pour into ice water/ammonia. The triazine precipitates.
Part 5: Troubleshooting Logic Tree
Figure 2: Decision matrix for troubleshooting common triazine synthesis failures.
References
-
Blotny, G. (2006).[1][3] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.[1] Link[1]
-
Sánchez-Migallón, A., et al. (2014).[1][2][3] "One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach." The Journal of Organic Chemistry, 79(15), 7012-7024.[1] Link[1]
-
Kamal, A., et al. (2007).[1][2][3] "Microwave assisted synthesis of 1,3,5-triazines." Tetrahedron Letters, 48(10), 1813-1816.[1] Link[1]
-
Shie, J. J., & Fang, J. M. (2003).[1][2][3] "Microwave-assisted one-pot synthesis of 1,3,5-triazines from nitriles." Journal of Organic Chemistry, 68(3), 1158-1160.[1][2] Link[1]
-
Reck, G., et al. (2017).[1][2] "One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines." Organic Letters, 19(5), 1168-1171.[1][2] Link[1]
Sources
- 1. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. US3932402A - Preparation of sym-triazines by trimerization of nitriles in trifluoromethanesulfonic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Stability of 2-(Trichloromethyl)-1,3,5-triazine in acidic vs basic media
Technical Support Center: 2-(Trichloromethyl)-1,3,5-triazine
Introduction: Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile synthetic intermediate. This compound is a powerful electrophile, valued for its ability to participate in a variety of chemical transformations. However, its high reactivity, particularly the lability of the trichloromethyl group, necessitates a thorough understanding of its stability profile. This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reactivity of this compound?
The reactivity of this compound is dominated by two key features: the electron-deficient 1,3,5-triazine ring and the trichloromethyl (-CCl₃) group. The triazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr)[1]. The -CCl₃ group is a strong electron-withdrawing group, which further activates the triazine ring towards nucleophilic attack. Additionally, the -CCl₃ group itself can act as a leaving group or undergo reactions typical of polyhalogenated alkanes, particularly under basic conditions.
Q2: How stable is this compound in basic or nucleophilic media?
It is highly unstable and reactive in the presence of bases and nucleophiles. This reactivity is the basis for its utility in synthesis. The primary reaction pathway is nucleophilic substitution, where a nucleophile (e.g., an amine, thiol, or alcohol) displaces a group on the triazine ring.[2] Such reactions are almost always conducted in the presence of a non-nucleophilic base, like diisopropylethylamine (DIEA), to neutralize the acid byproduct.[3][4]
Under strongly basic aqueous conditions (e.g., NaOH), the molecule will readily decompose. The C-Cl bonds are susceptible to hydrolysis, and the entire -CCl₃ group can be cleaved in a haloform-type reaction.[5] Therefore, exposure to strong bases, especially in the presence of water, should be avoided unless controlled hydrolysis is the desired outcome.
Q3: What is the stability profile in acidic media?
This compound is significantly more stable in acidic media compared to basic media , particularly in anhydrous acidic conditions. The nitrogen atoms on the triazine ring can be protonated, but the ring itself generally remains intact under mild acidic conditions. For example, its derivatives are often analyzed via HPLC using mobile phases containing trifluoroacetic acid (TFA)[3][4].
However, prolonged exposure to strong, hot aqueous acids can lead to hydrolysis. The triazine ring can be cleaved to yield cyanuric acid, and the -CCl₃ group can be hydrolyzed to chloroform and subsequently to other products. Some triazine derivatives are known to hydrolyze under low pH conditions[6]. Safety data sheets for related compounds list strong acids as incompatible materials, indicating that vigorous, potentially exothermic reactions can occur under certain conditions.[7]
Q4: What are the primary decomposition pathways I should be aware of?
The two main pathways are nucleophilic attack and hydrolysis. The specific outcome depends entirely on the reaction conditions (pH, temperature, solvent, and nucleophile).
-
In Basic/Nucleophilic Media: The primary "decomposition" is a productive substitution reaction with available nucleophiles. Uncontrolled decomposition leads to a mixture of substitution and hydrolysis products.
-
In Acidic Media: The primary decomposition pathway is slow hydrolysis of the triazine ring and the -CCl₃ group, which is accelerated by heat and water.
Below is a diagram illustrating the divergent stability of the compound under basic and acidic conditions.
Caption: Stability Pathways in Acidic vs. Basic Media.
Troubleshooting Guide for Synthesis
Issue 1: Incomplete or Stalled Nucleophilic Substitution Reaction
-
Symptom: Analysis by TLC or LC-MS shows a significant amount of starting material remaining after the prescribed reaction time.
-
Causality: Nucleophilic substitution reactions on the triazine core are highly dependent on the nucleophilicity of the attacking species, steric hindrance, and reaction temperature. The base plays a crucial role in driving the reaction to completion by scavenging the acid byproduct.
Troubleshooting Steps & Solutions
| Potential Cause | Underlying Logic | Recommended Solution |
| Insufficient Base | The reaction generates HCl or another acid equivalent. Without sufficient base to neutralize it, the reaction equilibrium will not favor the products. | Add an additional 0.1-0.2 equivalents of a non-nucleophilic base (e.g., DIEA). Ensure the base used is dry and high-purity. |
| Low Reaction Temperature | The activation energy for the substitution is not being met, especially for weaker nucleophiles (like alcohols) or sterically hindered ones. | Gradually increase the reaction temperature. For sluggish reactions with alcohols, heating to 75°C may be necessary.[3] Monitor for side product formation. |
| Poor Nucleophile | The attacking species has low intrinsic nucleophilicity (e.g., highly hindered amine, aromatic alcohol). | Switch to a more polar aprotic solvent (e.g., DMF, NMP) to better solvate the transition state. If possible, deprotonate the nucleophile beforehand with a stronger, non-nucleophilic base (e.g., NaH for an alcohol) in an appropriate solvent like THF. |
| Reagent Degradation | The triazine starting material may have hydrolyzed due to improper storage. The nucleophile or base may be of poor quality. | Confirm the purity of the starting material by NMR or LC-MS. Always use freshly opened or properly stored anhydrous solvents and reagents. |
Issue 2: Formation of Multiple Side Products
-
Symptom: The reaction mixture shows multiple new spots on TLC or several peaks in the LC-MS, leading to difficult purification and low yield of the desired product.
-
Causality: The high reactivity of the triazine can lead to reactions with solvents, over-reaction if multiple reactive sites are present, or decomposition of the -CCl₃ group if conditions are too harsh.
Below is a workflow to diagnose the source of side products.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 5. dl.ndl.go.jp [dl.ndl.go.jp]
- 6. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Handling Trichloromethyl-Triazine Intermediates
Core Technical Overview
The Challenge:
Trichloromethyl-triazines (e.g., 2,4,6-tris(trichloromethyl)-1,3,5-triazine) and their analogs are potent electrophiles used as photo-acid generators, chlorinating agents, and building blocks in heterocyclic synthesis. Their utility stems from the electron-deficient nature of the triazine ring combined with the strongly electron-withdrawing trichloromethyl (
The Threat:
This electron deficiency creates a "perfect storm" for moisture sensitivity. Water acts as a nucleophile, attacking the electron-poor carbons. This leads to hydrolytic degradation , converting the
The Consequence:
-
Safety: Release of corrosive HCl fumes.
-
Chemistry: HCl catalyzes further auto-degradation and poisons acid-sensitive catalytic cycles (e.g., Pd-catalyzed cross-couplings).
-
Purity: Formation of insoluble hydrolysates (cyanuric acid derivatives) that complicate workup.
Troubleshooting Guide (Q&A)
Category A: Visual & Physical Inspection[1]
Q1: Upon opening the container, I noticed a faint "acrid" smell and the free-flowing powder has formed small clumps. Is the reagent still usable?
Diagnosis: Partial Hydrolysis.
The acrid smell is HCl gas, a byproduct of the reaction between the
-
Melting Point Test: Perform a rapid melting point test. If the MP is depressed by >2°C compared to the Certificate of Analysis (CoA), the reagent is significantly degraded.
-
Purification: For critical applications, recrystallization from anhydrous hexane or toluene (depending on specific derivative solubility) is required.
-
Disposal: If the solid has turned into a sticky paste, hydrolysis is advanced. Quench and dispose (see Protocol C).
Q2: My reaction solution turned cloudy immediately after adding the trichloromethyl-triazine intermediate. Why? Diagnosis: Wet Solvent (The "Cloud Point" Indicator). Trichloromethyl-triazines are generally soluble in organic solvents (DCM, THF, Toluene). However, their hydrolysis products (often cyanuric acid derivatives) are highly insoluble in these solvents. The cloudiness is precipitating hydrolysate. Action:
-
Immediate Stop: Do not proceed. The stoichiometry is now compromised.
-
Root Cause: Your solvent likely contains >50 ppm water.
-
Validation: Test your solvent source with a Karl Fischer titrator or a colorimetric indicator (e.g., benzophenone ketyl for ethers) before repeating.
Category B: Reaction & Synthesis Issues
Q3: I am observing low yields in a nucleophilic substitution reaction. The starting material is disappearing, but the product isn't forming. Diagnosis: Competitive Hydrolysis or Acid Poisoning. If your system is not strictly anhydrous, water competes with your nucleophile (e.g., amine or alcohol) for the triazine center. Furthermore, the HCl generated protonates your amine nucleophile, rendering it unreactive (ammonium salt formation). Action:
-
Scavenger Check: Are you using a non-nucleophilic base (e.g., DIPEA, Et3N) to scavenge the HCl? Ensure you have >2.5 equivalents relative to the potential HCl output.
-
Drying Protocol: Switch to the "Double-Dry" standard (See Protocol A).
Q4: Can I use DMF or DMSO as solvents for these intermediates?
Diagnosis: High Risk of Side Reactions.
Expert Insight: While solubility is high, DMF degrades over time to form dimethylamine (a nucleophile) and formate. Trichloromethyl-triazines can react with these impurities. Furthermore, DMSO is hygroscopic and difficult to dry to <10 ppm levels.
Recommendation: Use Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) . If DMF is mandatory, it must be freshly distilled from
Critical Workflows & Visualizations
Pathway Analysis: The Hydrolysis Cascade
Understanding the degradation logic is vital for troubleshooting. The diagram below illustrates how moisture triggers the release of HCl and the formation of inert byproducts.
Figure 1: The hydrolytic degradation pathway of trichloromethyl-triazines. Note that HCl generation is both a safety hazard and a chemical inhibitor for base-catalyzed reactions.
Protocol A: The "Double-Dry" Solvent System
For trichloromethyl-triazine chemistry, "bottle dry" is often insufficient. Follow this self-validating drying protocol.
| Step | Solvent | Drying Agent | Indicator / Validation | Target Water Content |
| 1. Pre-Dry | DCM, MeCN, Toluene | Activated 3Å or 4Å Molecular Sieves (10% w/v) for 24h. | N/A | < 50 ppm |
| 2. Active Dry | THF, Toluene | Sodium/Benzophenone Reflux | Deep Blue/Purple Color (Persistent) | < 10 ppm |
| 2. Active Dry (Alt) | DCM, MeCN | Calcium Hydride ( | No H2 evolution upon addition of fresh | < 10 ppm |
| 3. Storage | All | 4Å Sieves (Activated at 300°C) | Karl Fischer Titration (Weekly) | < 10 ppm |
Expert Tip: Do not use Potassium Carbonate (
Protocol B: The "Inert Transfer" Workflow
Handling these solids requires breaking the "Moisture Chain."
Figure 2: The Inert Transfer Workflow. Step 2 is the most frequently skipped step, leading to condensation inside the bottle and bulk degradation of the stock.
Protocol C: Safe Quenching & Disposal
Context: You have a reaction mixture or a degraded reagent containing trichloromethyl-triazines. Danger: Direct addition of water will generate a rapid exotherm and a burst of HCl gas.
-
Dilution: Dilute the mixture with an inert solvent (DCM or Toluene) to reduce viscosity and heat capacity.
-
The Base Trap: Prepare a stirred biphasic mixture of 10% Sodium Bicarbonate (
) or 2M NaOH and crushed ice. -
Controlled Addition: Dropwise add the organic triazine solution into the basic ice mixture.
-
Observation: Effervescence (
) indicates acid neutralization.
-
-
Verification: Check pH of the aqueous layer. Ensure it remains basic (pH > 8).
-
Disposal: Separate layers. The aqueous layer contains cyanuric acid salts (generally non-toxic but check local regulations). The organic layer should be disposed of as halogenated waste.
References & Authority
-
Safety Data Sheet (SDS): 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine. TCI Chemicals. (Accessed 2023).[1] Provides specific storage (cool, dark) and hazard (skin irritant, moisture sensitive) data.[2][3] Link
-
Solvent Drying Protocols: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative standard for achieving <10ppm water content). Link
-
Triazine Reactivity: Synthesis and Reactions of Trifluoromethyl-Substituted 1,3,5-Triazines. ResearchGate. (Discusses the electrophilic nature and hydrolysis susceptibility of halo-methyl triazines). Link
-
General Handling of Moisture Sensitive Reagents: Handling and Storage of Chemicals. LibreTexts Chemistry. Link
Sources
Validation & Comparative
C13 NMR characterization of trichloromethyl carbon in triazines
Definitive Guide: NMR Characterization of Trichloromethyl-Triazines
Executive Summary
The Challenge: Characterizing the trichloromethyl (
The Solution: This guide compares three characterization strategies. While standard protocols often yield false negatives, the Relaxation Agent Method (
The "Invisible" Carbon: Mechanistic Barriers
To solve the detection problem, we must first understand the physics that obscures the
| Factor | Mechanism | Impact on Spectrum |
| Long | Quaternary carbons lack attached protons to facilitate dipolar relaxation. The | Signal Saturation: Standard delays ( |
| Quadrupolar Broadening | Line Broadening: The signal spreads over a wider frequency range, drastically reducing the peak height (S/N ratio) and often burying it in the baseline noise. | |
| Lack of NOE | Proton decoupling ( | Low Sensitivity: The peak is inherently 3x weaker than protonated carbons (e.g., |
Comparative Analysis of Detection Methods
We evaluated three distinct workflows for detecting the
Method A: Standard Pulse (The "Baseline")
-
Protocol:
pulse, , 1024 scans. -
Outcome: High Failure Rate. The signal is often indistinguishable from noise.
-
Verdict: Unsuitable for structural confirmation of trichloromethyl triazines.
Method B: Quantitative Inverse Gated (The "Purist" Approach)
-
Protocol:
pulse, (to satisfy ), Inverse Gated Decoupling. -
Outcome: Quantitative accuracy is high, but acquisition time is prohibitive (overnight runs required for a single sample).
-
Verdict: Good for reference standards, impractical for high-throughput drug development.
Method C: Paramagnetic Relaxation Enhancement (The "Gold Standard")
-
Protocol: Addition of Chromium(III) acetylacetonate [
] + Short . -
Mechanism: The unpaired electrons in
provide a dominant dipolar relaxation pathway, bypassing the inefficient intrinsic relaxation. This reduces from to . -
Outcome: Strong, sharp signal obtained in < 30 minutes.
-
Verdict: Recommended.
Summary Data Comparison
| Metric | Method A (Standard) | Method B (Quant. Inv. Gate) | Method C (Relaxation Agent) |
| Detection Limit | Poor (often invisible) | Excellent | Excellent |
| Acquisition Time | 1 hour | 12-15 hours | 20-40 mins |
| Signal-to-Noise | < 3:1 | > 20:1 | > 50:1 |
| Quantitative? | No | Yes | Yes |
Workflow Visualization
The following diagram illustrates the decision logic and the physical mechanism of the recommended solution.
Figure 1: Decision matrix for selecting the optimal NMR characterization pathway.
Recommended Experimental Protocol (Method C)
This protocol is self-validating: the appearance of the
Reagents
-
Solvent:
(preferred for solubility) or DMSO- . -
Relaxation Agent: Chromium(III) acetylacetonate, 97% (
). -
Internal Standard: TMS (Tetramethylsilane).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 10–20 mg of the triazine derivative in 0.6 mL of solvent.
-
Add 3–5 mg of
directly to the NMR tube. -
Note: The solution will turn purple/dark green. This is normal. Ensure complete dissolution by vortexing.
-
-
Instrument Setup:
-
Pulse Sequence: Standard 1D
with proton decoupling (e.g., zgpg30 on Bruker). -
Relaxation Delay (
): Set to 2.0 seconds . (Without , this would need to be >60s). -
Acquisition Time (
): ~1.0 second. -
Scans (
): 1024 (approx. 30 mins).
-
-
Processing:
-
Apply an exponential window function with Line Broadening (LB) = 3.0 to 5.0 Hz .
-
Reasoning: The
signal is naturally broad due to Cl coupling. Matching the LB to the natural linewidth improves S/N significantly.
-
-
Analysis:
-
Look for the
signal in the 90–100 ppm range. -
The triazine ring carbons will appear downfield at 160–175 ppm .
-
References
-
Chemical Shift Verification
- Fused Heterocyclic Systems with s-Triazine Ring. Part 21.
-
Relaxation Agent Methodology
- Rapid and quantitative 1D 13C NMR analysis... with relaxation agent.
-
Quadrupolar Broadening Mechanisms
- Quadrupolar Nuclei and NMR Lineshapes. (Theoretical grounding for line broadening).
A Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(Trichloromethyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 2-(trichloromethyl)-1,3,5-triazine. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical insights to offer a comprehensive resource for the structural elucidation of this and similar halogenated heterocyclic compounds. We will explore the expected fragmentation pathways under electron ionization (EI), detail the necessary experimental protocols, and compare mass spectrometry with other analytical techniques for the characterization of such molecules.
Introduction to this compound and its Analytical Challenges
This compound is a heterocyclic compound characterized by a triazine ring substituted with a trichloromethyl group. The presence of both the nitrogen-rich triazine core and the highly electronegative trichloromethyl group imparts unique chemical properties and presents specific challenges for analytical characterization. Understanding its behavior in a mass spectrometer is crucial for its identification in various matrices, from synthetic reaction mixtures to biological systems.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] The fragmentation pattern generated upon ionization provides a "molecular fingerprint" that is invaluable for structural elucidation.[1] For this compound, the key analytical questions revolve around the stability of the triazine ring, the fragmentation of the C-CCl3 bond, and the characteristic isotopic signature of the three chlorine atoms.
Experimental Protocols for Mass Spectrometric Analysis
The choice of ionization technique is critical for obtaining informative mass spectra. For small, relatively volatile organic molecules like this compound, Electron Ionization (EI) is often the method of choice due to its ability to induce reproducible and extensive fragmentation, which is beneficial for structural analysis.[1]
Electron Ionization (EI) Mass Spectrometry Protocol
Objective: To obtain a detailed and reproducible fragmentation pattern for this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an EI source is ideal. A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used.
Sample Preparation:
-
Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[2]
-
Ensure the sample is free of non-volatile impurities that could contaminate the ion source.
GC-MS Parameters:
-
Injection Port Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 280 °C) to ensure good chromatographic separation.
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for library matching).[3]
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-300
-
Scan Rate: Sufficiently fast to obtain several spectra across a chromatographic peak.
Data Analysis:
-
Identify the molecular ion peak (M+•).
-
Analyze the isotopic pattern of chlorine-containing fragments.
-
Identify major fragment ions and propose fragmentation pathways.
Electrospray Ionization (ESI) Mass Spectrometry (Alternative)
While EI is generally preferred for this type of molecule, Electrospray Ionization (ESI) can be a useful soft ionization technique, particularly if the compound is less volatile or thermally labile. ESI typically produces a protonated molecule [M+H]+ with minimal fragmentation, which is useful for confirming the molecular weight.[1][3][4]
Sample Preparation:
-
Dissolve the sample in an ESI-compatible solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (0.1%) to promote protonation.[3]
-
The typical concentration should be around 1-10 µg/mL.[5]
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under EI-MS is expected to be governed by the relative stabilities of the resulting ions and neutral losses. The following is a proposed fragmentation pathway based on established principles of mass spectrometry.
Molecular Ion (M+•): The molecular formula is C4H2Cl3N3. The monoisotopic mass will be approximately 198.94 g/mol . A key feature will be the isotopic cluster for the molecular ion due to the presence of three chlorine atoms (35Cl and 37Cl isotopes). This will result in peaks at M, M+2, M+4, and M+6 with characteristic relative intensities.
Key Fragmentation Pathways:
-
Loss of a Chlorine Radical (•Cl): This is a common fragmentation pathway for chlorinated compounds. The cleavage of a C-Cl bond from the molecular ion would result in an [M-Cl]+ fragment. This fragment will still contain two chlorine atoms, exhibiting a characteristic isotopic pattern.
-
Cleavage of the C-C Bond: The bond between the triazine ring and the trichloromethyl group is susceptible to cleavage. This can occur in two ways:
-
Formation of the Trichloromethyl Cation ([CCl3]+): This would result in a prominent ion cluster around m/z 117, 119, and 121, corresponding to [C(35Cl)3]+, [C(35Cl)2(37Cl)]+, and [C(35Cl)(37Cl)2]+.
-
Formation of the Triazinyl Cation ([C3H2N3]+): This would result in an ion at m/z 80.
-
-
Ring Fragmentation: The triazine ring itself can undergo fragmentation. Studies on other triazine derivatives have shown that the ring can undergo extrusion or ring-contraction processes.[6] Common neutral losses from heterocyclic rings include HCN.
Illustrative Fragmentation Diagram:
Caption: Predicted EI-MS fragmentation of this compound.
Predicted Mass Spectrum Data:
| m/z (Proposed) | Proposed Fragment Ion | Relative Intensity (Predicted) | Notes |
| 199/201/203/205 | [C₄H₂Cl₃N₃]⁺˙ (M⁺˙) | Moderate | Molecular ion cluster showing the characteristic isotopic pattern for three chlorine atoms. |
| 164/166/168 | [C₄H₂Cl₂N₃]⁺ | High | Loss of a chlorine radical; will be a significant fragment. |
| 117/119/121 | [CCl₃]⁺ | High | Formation of the stable trichloromethyl cation. |
| 80 | [C₃H₂N₃]⁺ | Moderate | Triazinyl cation formed by cleavage of the C-C bond. |
| 53 | [C₂HN₂]⁺ | Low | Result of HCN loss from the triazinyl cation. |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a primary tool for the structural elucidation of this compound, a comprehensive analysis often involves complementary techniques.
| Analytical Technique | Advantages | Disadvantages | Relevance to this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including connectivity and the chemical environment of atoms (¹H, ¹³C). | Lower sensitivity compared to MS; requires a larger amount of pure sample. | Essential for unambiguous structure confirmation. ¹³C NMR would clearly show the carbon of the CCl₃ group and the three distinct carbons of the triazine ring. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. | Does not provide information on molecular weight or connectivity. Interpretation can be complex. | Useful for identifying the characteristic vibrations of the triazine ring and the C-Cl bonds. |
| Gas Chromatography (GC) | Excellent for separating volatile and semi-volatile compounds. Can be coupled with various detectors. | Not suitable for non-volatile or thermally labile compounds. | Ideal for separating this compound from a mixture prior to MS analysis.[7][8] |
| High-Performance Liquid Chromatography (HPLC) | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Can be more complex to develop methods for than GC. | A viable separation technique, especially if the compound is part of a complex, non-volatile matrix.[1] |
In practice, a combination of these techniques provides the most robust characterization. For instance, GC-MS combines the separation power of GC with the identification capabilities of MS.[8] NMR would then be used on a purified sample to confirm the precise molecular structure.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be dominated by the loss of chlorine and the cleavage of the bond connecting the trichloromethyl group to the triazine ring. The resulting mass spectrum will be characterized by distinct isotopic clusters for chlorine-containing fragments. By employing the detailed experimental protocols outlined in this guide, researchers can obtain high-quality mass spectra for this and similar compounds. When integrated with data from other analytical techniques such as NMR and IR spectroscopy, a complete and confident structural elucidation can be achieved. This guide serves as a valuable resource for scientists and professionals in drug development and related fields who require a deep understanding of the analytical behavior of halogenated heterocyclic compounds.
References
- Benchchem.
-
AIP Publishing. Mass spectrometry study of the fragmentation of valence and core-shell „Cl 2p... excited CHCl3 and CDCl3. (2004). [Link]
-
Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]
-
LCGC Europe. Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). [Link]
-
Spectroscopy Online. Halogenated Organic Compounds. (2023). [Link]
-
SpringerLink. Analytical methods for the determination of halogens in bioanalytical sciences: A review. (2015). [Link]
-
National Center for Biotechnology Information. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]
-
ELTE. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). [Link]
-
University of Bergen. Guidelines for mass spectrometric analysis. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
ResearchGate. Example for correctly predicting experimental EI mass spectra through... [Link]
-
YouTube. Mass Spectrometry: Fragmentation Mechanisms. (2016). [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Link]
-
National Center for Biotechnology Information. Rapid Prediction of Electron–Ionization Mass Spectrometry Using Neural Networks. [Link]
-
ResearchGate. Quantum chemical mass spectrometry: ab initio prediction of electron ionization mass spectra and identification of new fragmentation pathways. (2016). [Link]
-
University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]
-
ARKIVOC. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (2000). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uib.no [uib.no]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
Melting point comparison of mono- vs bis-trichloromethyl triazines
Executive Summary
Verdict: Bis-trichloromethyl triazines generally exhibit higher melting points and enhanced photoacid generation efficiency compared to their mono-trichloromethyl counterparts.
For researchers in drug development and lithography, the bis-trichloromethyl motif is often the preferred scaffold. It offers a critical balance: it provides double the acid-generating capacity per molecule (essential for photoresist sensitivity) while maintaining a crystalline structure that is stable yet soluble enough for coating formulations. While mono-trichloromethyl derivatives exist, they are less frequently utilized in high-performance applications due to lower quantum yields of acid release.
Melting Point & Physical Properties Analysis
The melting point (MP) of trichloromethyl triazines is governed by molecular symmetry, molecular weight, and the strong dipole-dipole interactions induced by the electron-withdrawing trichloromethyl (-CCl₃) groups.
Comparative Data Table
The following table contrasts the melting points of key mono-, bis-, and tris-substituted triazine derivatives to illustrate the structural trends.
| Compound Class | Specific Compound | Melting Point (°C) | Key Characteristic |
| Bis-CCl₃ (Alkyl) | 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine | 94 – 98°C | Moderate MP; high volatility relative to aryl analogs. |
| Bis-CCl₃ (Aryl) | 2-(4'-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | 145 – 148°C | Elevated MP due to π-stacking of the aryl group. |
| Bis-CCl₃ (Styryl) | 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | 191 – 195°C | High MP due to extended conjugation and rigidity. |
| Tris-CCl₃ | 2,4,6-Tris(trichloromethyl)-1,3,5-triazine | 93 – 95°C | Surprisingly similar to the methyl-bis analog; high symmetry but lacks π-stacking bulk. |
| Mono-Aryl (Ref) | 2,4-Dichloro-6-phenyl-1,3,5-triazine | 101 – 102°C | Reference for mono-phenyl substitution without -CCl₃ bulk. |
Technical Insights
-
The "Bis" Sweet Spot: The transition from alkyl (methyl) to aryl (phenyl/styryl) substituents in the bis-trichloromethyl series dramatically increases the melting point (from ~96°C to ~193°C). This tunability allows researchers to select a derivative that remains solid during processing but melts/dissolves during specific formulation steps.
-
Symmetry vs. Bulk: Interestingly, the tris(trichloromethyl) derivative has a melting point (~94°C) comparable to the methyl-bis derivative. This suggests that without an aromatic anchor (like a phenyl ring) to facilitate crystal packing via π-π interactions, adding a third -CCl₃ group does not significantly raise the thermal stability.
-
Solubility Profile: Bis-trichloromethyl triazines with extended aromatic systems (e.g., styryl) show reduced solubility in non-polar solvents compared to the mono- or methyl-bis variants, a factor critical for developing solvent-resistant coatings.
Synthesis Protocol: Bis-Trichloromethyl Triazine
The synthesis of bis-trichloromethyl triazines typically employs the cotrimerization of trichloroacetonitrile with a specific nitrile (aryl or alkyl) or the controlled chlorination of methyl-triazines. The cotrimerization route is preferred for its modularity.
Experimental Workflow: Cotrimerization Method
Objective: Synthesis of 2-Aryl-4,6-bis(trichloromethyl)-1,3,5-triazine.
Reagents:
-
Aryl Nitrile (e.g., Benzonitrile or 4-Methoxybenzonitrile) [1.0 eq]
-
Trichloroacetonitrile [2.0 - 2.2 eq]
-
Catalyst: Aluminum Bromide (AlBr₃) or Trifluoromethanesulfonic acid (TfOH) [1-5 mol%]
-
Solvent: Dichloromethane (DCM) or neat (solvent-free)
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, introduce the Aryl Nitrile (10 mmol) and Trichloroacetonitrile (22 mmol) under an inert nitrogen atmosphere.
-
Catalyst Addition: Cool the mixture to 0°C. Carefully add the catalyst (AlBr₃) portion-wise. Caution: Exothermic reaction.
-
Cyclization: Allow the mixture to warm to room temperature. Then, heat to reflux (approx. 40-50°C if using DCM, or 80-100°C if neat) for 12–24 hours. Monitor consumption of the nitrile via TLC (Hexane/EtOAc 9:1).
-
Quenching: Cool the reaction mixture to room temperature. Quench by pouring into ice-cold water (50 mL).
-
Extraction: Extract the aqueous layer with Dichloromethane (3 x 30 mL). Combine organic layers and wash with brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via recrystallization from Ethanol or column chromatography (Silica gel, Hexane/DCM gradient) to yield the target bis-trichloromethyl triazine.
Mechanism Visualization
The following diagram illustrates the cotrimerization pathway, highlighting the assembly of the triazine core from nitrile precursors.
Caption: Lewis acid-catalyzed cotrimerization of aryl nitrile and trichloroacetonitrile to form the bis-trichloromethyl triazine core.
Mechanism of Action: Photoacid Generation (PAG)[1][2]
In drug delivery and lithography applications, these compounds are valued not just for their melting points but for their reactivity. Upon UV irradiation, the C-Cl bond in the trichloromethyl group undergoes homolytic cleavage.
-
Mono-CCl₃: Generates 1 equivalent of Cl• radical (leading to HCl).
-
Bis-CCl₃: Can sequentially generate multiple radical species, effectively doubling the acid yield per initiation event. This "chemical amplification" is why bis-derivatives are the industry standard for photoresists.
Reaction Pathway:
-
Excitation: UV light excites the triazine π-system.
-
Cleavage: Homolytic cleavage of the C-Cl bond produces a triazinyl radical and a chlorine radical (Cl•).
-
H-Abstraction: Cl• abstracts hydrogen from the surrounding matrix (polymer/solvent) to form HCl (the active acid catalyst).
References
-
Allucid, Inc. (n.d.). 2-(4'-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine Properties. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2025). 1,3,5-Triazine, 2,4,6-triphenyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11. Retrieved from [Link]
Comparative reactivity of 2-(Trichloromethyl)-1,3,5-triazine vs 2,4,6-tris(trichloromethyl)-1,3,5-triazine
An In-Depth Comparative Guide to the Reactivity of 2-(Trichloromethyl)-1,3,5-triazine and 2,4,6-tris(trichloromethyl)-1,3,5-triazine
Introduction
To the researcher navigating the landscape of heterocyclic chemistry, 1,3,5-triazines, or s-triazines, represent a class of exceptionally versatile building blocks. Their utility is rooted in the electron-deficient nature of the triazine core, making them prime substrates for a variety of chemical transformations. This guide provides a detailed comparative analysis of two key analogues: this compound and 2,4,6-tris(trichloromethyl)-1,3,5-triazine. While structurally similar, the number of trichloromethyl substituents dramatically alters the electronic properties and, consequently, the chemical reactivity of the triazine ring. This comparison will delve into the structural and electronic factors governing their reactivity, supported by mechanistic insights and representative experimental frameworks, to guide researchers in selecting the appropriate reagent for their synthetic goals.
Structural and Electronic Underpinnings of Reactivity
The reactivity of these compounds is fundamentally dictated by the interplay between the electron-deficient 1,3,5-triazine ring and the powerful inductive effect of the trichloromethyl (–CCl₃) group(s). The triazine ring itself is inherently electron-poor due to the presence of three electronegative nitrogen atoms. The addition of even one –CCl₃ group, a potent electron-withdrawing substituent, significantly enhances the electrophilicity of the ring's carbon atoms.
In the case of 2,4,6-tris(trichloromethyl)-1,3,5-triazine , this effect is magnified threefold. The cumulative electron withdrawal from three –CCl₃ groups renders the triazine ring exceptionally electron-deficient.[1] This heightened electrophilicity makes it a highly reactive compound, particularly susceptible to nucleophilic attack.[1] Conversely, This compound possesses only a single activating –CCl₃ group, resulting in a comparatively less electron-poor, and therefore less reactive, triazine core.
Caption: Electronic comparison of mono- and tris-substituted triazines.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for these electrophilic triazines is Nucleophilic Aromatic Substitution (SNAr). The significant difference in reactivity between the mono- and tris-substituted analogues can be understood by examining the stability of the key reaction intermediate.
Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks an electrophilic carbon atom on the triazine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, a leaving group is expelled, restoring the aromaticity of the ring.
Analysis of Reactivity:
-
2,4,6-tris(trichloromethyl)-1,3,5-triazine: This molecule is primed for rapid SNAr. The three powerfully electron-withdrawing –CCl₃ groups provide substantial stabilization for the negatively charged Meisenheimer intermediate. This stabilization lowers the activation energy of the first, rate-determining step, leading to a much faster reaction rate. Its high reactivity is analogous to that of the widely used 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where chlorine atoms are sequentially displaced by nucleophiles.[2][3][4]
-
This compound: With only one –CCl₃ group, the stabilization of the Meisenheimer intermediate is considerably less pronounced. Consequently, the activation energy for nucleophilic attack is higher, and the reaction proceeds more slowly, often requiring more forcing conditions (e.g., higher temperatures, stronger nucleophiles).
Trichloromethyl-substituted triazines are effective electrophiles that react with nucleophiles such as amines to yield substituted aminotriazine products in good to excellent yields.[5] The key distinction lies in the kinetics and conditions required to achieve these transformations.
Quantitative Data Summary
While direct kinetic comparisons are not extensively documented in peer-reviewed literature, a qualitative and physical comparison can be drawn based on their molecular properties and established chemical principles.
| Property | This compound | 2,4,6-tris(trichloromethyl)-1,3,5-triazine |
| Structure | A triazine ring with one –CCl₃ group and two H atoms. | A symmetric triazine ring with three –CCl₃ groups. |
| Molecular Formula | C₄H₂Cl₃N₃ | C₆Cl₉N₃ |
| Molecular Weight | 198.44 g/mol | 433.16 g/mol [1][6] |
| Ring Electrophilicity | Moderately High | Extremely High |
| Reactivity with Nucleophiles | Moderate; requires more forcing conditions. | Very High; often reacts rapidly at low temperatures.[1] |
| Potential Applications | Building block for dissymmetrically substituted triazines. | Trifunctional linker, cross-linking agent, precursor for dendrimers.[7] |
Experimental Protocols
Representative Protocol for Nucleophilic Substitution with an Amine
This generalized protocol, adapted from procedures for reactive triazines, outlines a comparative experiment.[8][9] It must be optimized for specific substrates and reagents.
Objective: To compare the rate of reaction of this compound and 2,4,6-tris(trichloromethyl)-1,3,5-triazine with a primary amine (e.g., benzylamine).
Materials:
-
This compound
-
2,4,6-tris(trichloromethyl)-1,3,5-triazine
-
Benzylamine
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Prepare two separate oven-dried round-bottom flasks equipped with magnetic stir bars and nitrogen inlets.
-
Reagent Preparation:
-
In Flask A, dissolve this compound (1.0 mmol) in 10 mL of anhydrous DCM.
-
In Flask B, dissolve 2,4,6-tris(trichloromethyl)-1,3,5-triazine (1.0 mmol) in 10 mL of anhydrous DCM.
-
-
Cooling: Cool both solutions to 0 °C in an ice bath.
-
Nucleophile Addition: To each flask, add benzylamine (1.0 mmol) followed by the dropwise addition of DIPEA (1.1 mmol).
-
Reaction Monitoring: Stir both reactions at 0 °C. Monitor the progress of each reaction every 15 minutes by TLC. Spot the reaction mixture against the starting triazine. A typical mobile phase would be a mixture of ethyl acetate and hexane.
-
Observation and Work-up:
-
It is anticipated that the reaction in Flask B will proceed to completion significantly faster than the reaction in Flask A.
-
Once a reaction is deemed complete by TLC (disappearance of the starting triazine), dilute the mixture with 20 mL of DCM and wash with water (3 x 15 mL) to remove the DIPEA salt.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Analysis: Characterize the products by NMR spectroscopy and mass spectrometry to confirm the structure of the resulting amino-triazine.
Caption: Experimental workflow for a comparative reactivity study.
Conclusion and Outlook
The comparison between this compound and 2,4,6-tris(trichloromethyl)-1,3,5-triazine offers a clear illustration of how substituent effects govern chemical reactivity.
-
2,4,6-tris(trichloromethyl)-1,3,5-triazine is an exceptionally reactive trifunctional electrophile. Its utility is greatest in applications requiring the rapid and often simultaneous introduction of three nucleophilic partners, such as in the synthesis of dendrimers, polymers, or complex, symmetrically substituted small molecules.
-
This compound , with its more moderate reactivity, is better suited for the stepwise and controlled synthesis of non-symmetrical triazine derivatives. It allows for the initial introduction of a nucleophile at the carbon bearing the –CCl₃ group, leaving the other two positions on the ring available for subsequent, different functionalization pathways.
For researchers in drug development and materials science, understanding this reactivity differential is paramount. It enables the logical design of synthetic routes and the selection of the optimal triazine core to achieve the desired molecular architecture with precision and efficiency.
References
-
Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (2006). ResearchGate. Available at: [Link]
-
2,4,6-Tris(trichloromethyl)-1,3,5-triazine. MySkinRecipes. Available at: [Link]
-
Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. Available at: [Link]
-
Sharma, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. Available at: [Link]
-
Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines. (2023). ResearchGate. Available at: [Link]
-
2,4,6-Trichloro-1,3,5-triazine (TCT) reactivity toward the nucleophilic substitution reaction. ResearchGate. Available at: [Link]
-
Sharma, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. National Institutes of Health (NIH). Available at: [Link]
-
Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecular Diversity Preservation International (MDPI). Available at: [Link]
-
Understanding 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: A Versatile Photoacid Generator for Advanced Applications. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). ResearchGate. Available at: [Link]
-
1,3,5-Triazine, 2,4,6-trichloro-. NIST WebBook. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Institutes of Health (NIH). Available at: [Link]
-
2,4,6-TRIS-(TRICHLOROMETHYL)-1,3,5-TRIAZINE. SpectraBase. Available at: [Link]
-
2,4,6-Tris(trinitromethyl)-1,3,5-triazine. Wikipedia. Available at: [Link]
Sources
- 1. CAS 6542-67-2: 2,4,6-Tris-(trichloromethyl)-1,3,5-triazine [cymitquimica.com]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2,4,6-Tris(trichloromethyl)-1,3,5-triazine | CymitQuimica [cymitquimica.com]
- 7. 2,4,6-Tris(trichloromethyl)-1,3,5-triazine [myskinrecipes.com]
- 8. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 9. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to HPLC Method Development for Trichloromethyl-Triazine Analysis
Welcome to a comprehensive guide on developing robust and reliable High-Performance Liquid Chromatography (HPLC) methods for the analysis of trichloromethyl-triazine compounds. As molecules of significant interest in agrochemical and synthetic chemistry, their accurate quantification is paramount.[1] This guide moves beyond simple protocols, delving into the rationale behind methodological choices to empower you, my fellow researchers and drug development professionals, to build self-validating analytical systems. We will explore comparative data, troubleshoot common challenges, and ground our work in the principles of scientific integrity and regulatory compliance.
The Analytical Challenge: Understanding Trichloromethyl-Triazines
Trichloromethyl-triazines are a class of heterocyclic compounds characterized by a triazine ring substituted with one or more trichloromethyl (-CCl₃) groups.[2] A notable example is 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, a high-performance photoinitiator.[2] From an analytical perspective, these compounds present a unique set of properties:
-
Basicity: The nitrogen atoms in the triazine ring impart basic properties, which can lead to challenging interactions with silica-based HPLC columns.[3]
-
Polarity: Polarity can vary significantly based on other substituents on the triazine ring, requiring careful selection of stationary and mobile phases.
-
UV Absorbance: The triazine ring provides strong UV absorbance, typically around 220-280 nm, making UV-based detection a viable and common approach.[4][5]
Gas chromatography (GC) is a common technique for triazine analysis, but HPLC is often preferred for compounds with higher molecular weights or polar side chains, as it avoids potential thermal degradation and the need for derivatization.[4][6]
Strategic Method Development: A Comparative Approach
Effective HPLC method development is a systematic process. Below, we compare the critical components and explain the causality behind their selection for triazine analysis.
Separation Mode and Stationary Phase Selection
The choice of column is the most critical decision, as it dictates the fundamental separation mechanism.[7] Reversed-Phase (RP) chromatography is the dominant mode for triazine analysis.[3][8]
Diagram 1: HPLC Method Development Workflow
This diagram illustrates the logical progression for developing a robust HPLC method, from initial parameter selection to final validation.
Table 1: Comparison of Reversed-Phase HPLC Columns for Triazine Analysis
| Column Type | Stationary Phase Chemistry | Key Advantages for Triazine Analysis | Key Disadvantages |
| Standard C18 | Octadecylsilane bonded to silica | Widely available, good retention for non-polar triazines.[8] | Prone to peak tailing for basic triazines due to exposed silanol groups.[3] |
| End-Capped C18 | C18 with residual silanols deactivated | Highly Recommended. Minimizes secondary interactions, leading to symmetrical peaks.[3] | May have slightly less retention for very polar triazines compared to non-end-capped versions. |
| Core-Shell (e.g., Accucore™) | Solid core with a porous outer layer | Enables fast analysis at lower backpressures without sacrificing resolution.[9] | Higher cost, potentially more susceptible to clogging than fully porous particles.[10] |
| Polar-Embedded | Alkyl chain with an embedded polar group (e.g., carbamate) | Offers alternative selectivity and can improve peak shape for basic compounds. Compatible with 100% aqueous mobile phases. | Different retention characteristics may require significant redevelopment from a C18 method. |
| Phenyl-Hexyl | Phenyl-hexyl groups bonded to silica | Provides π-π interactions, offering unique selectivity for aromatic triazines.[3] | May not be as universally applicable as C18 phases. |
| Porous Graphitic Carbon (PGC) | 100% graphitic carbon | Extremely stable at high pH and high temperatures, allowing for unique selectivity and very fast separations.[11][12] | Different separation mechanism (polar retention effect), can be challenging to work with. |
Expert Insight: For most trichloromethyl-triazines, a high-purity, end-capped C18 column is the ideal starting point. It provides a balance of hydrophobic retention and minimization of undesirable peak tailing.
Mobile Phase Optimization: The Key to Good Peak Shape
The mobile phase composition is where the fine-tuning of the separation occurs.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it offers lower viscosity (leading to lower backpressure) and often better peak shapes.
-
Aqueous Phase & pH Control: This is the most critical parameter for analyzing basic triazines. Peak tailing is often caused by secondary ionic interactions between the protonated basic analyte and negatively charged, deprotonated silanol groups on the silica surface.[3]
-
The Solution: Lowering the mobile phase pH to between 2.5 and 3.5 using an acidic modifier like formic acid or acetic acid is crucial.[3] At this low pH, the residual silanol groups are protonated (neutral), preventing the ionic interaction and resulting in sharp, symmetrical peaks.
-
-
Isocratic vs. Gradient Elution:
-
Isocratic: A constant mobile phase composition. Suitable for simple mixtures where all components elute relatively close together.
-
Gradient: The mobile phase composition is changed over time (e.g., increasing the percentage of organic solvent). This is essential for complex mixtures with a wide range of polarities, as it improves resolution and reduces analysis time.[3]
-
Comparative Detector Performance
The choice of detector depends on the required sensitivity, selectivity, and the information needed from the analysis.
Table 2: Comparison of HPLC Detectors for Triazine Analysis
| Detector | Principle | Sensitivity | Selectivity | Key Advantages |
| UV-Vis / Photodiode Array (PDA) | Measures UV-Vis absorbance.[5] | Good (µg/L to ng/L)[4] | Moderate | Robust, relatively inexpensive, ideal for routine analysis and quantification. PDA provides spectral information to assess peak purity.[13] |
| Mass Spectrometry (MS/MS) | Measures mass-to-charge ratio. | Excellent (ng/L to pg/L)[14] | Very High | Provides structural confirmation and unambiguous identification. Essential for trace analysis in complex matrices (e.g., environmental, biological). |
Expert Insight: Begin method development with a PDA detector to leverage the inherent UV absorbance of triazines. For trace-level quantification or analysis in complex matrices where specificity is paramount, transitioning to an LC-MS/MS method is the authoritative choice.
Experimental Protocols: From Development to Validation
Here, we provide actionable, step-by-step protocols grounded in best practices.
Protocol 1: Foundational HPLC-PDA Method Development
-
Analyte Preparation: Prepare a stock solution of the trichloromethyl-triazine standard at ~1 mg/mL in acetonitrile. Prepare a working standard at ~50 µg/mL by diluting the stock solution with the initial mobile phase.
-
Column Selection: Install a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.[3]
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
PDA Wavelength: 230 nm (or scan for optimal wavelength)
-
Gradient Program: Start with a 10-minute linear gradient from 30% B to 95% B. Hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Optimization:
-
Inject the working standard.
-
If the peak elutes too early, create a shallower gradient (e.g., 30-70% B over 10 minutes).
-
If the peak elutes too late or is too broad, create a steeper gradient.
-
Adjust the starting %B to achieve a retention factor (k') greater than 2 to ensure the analyte is resolved from any solvent front impurities.[11][12]
-
Diagram 2: Troubleshooting Peak Tailing
This flowchart provides a logical sequence for diagnosing and resolving the common issue of peak tailing in triazine analysis.
Protocol 2: Method Validation as per ICH Q2(R1) Guidelines
Once the method is optimized, it must be validated to prove it is fit for its intended purpose.[15][16] The following parameters are essential:
-
Specificity: Demonstrate that the analyte peak is free from interference from excipients, impurities, or degradation products. This can be confirmed using a PDA detector to check for peak purity or by analyzing spiked placebo samples.[13][17]
-
Linearity: Analyze a minimum of five concentrations across the expected range of the method.[17] Plot the peak area response versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Perform at least six replicate injections of the same standard solution (e.g., at 100% concentration). The relative standard deviation (RSD) should be ≤ 2%.[16]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the data sets should be evaluated.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). This is often established based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: Intentionally make small variations to method parameters (e.g., ±0.1 unit change in mobile phase pH, ±2°C change in column temperature, ±5% change in organic composition) and evaluate the impact on the results.[13] This demonstrates the method's reliability during normal use.
Conclusion
Developing a successful HPLC method for trichloromethyl-triazines is an exercise in understanding the interplay between analyte chemistry and chromatographic principles. By starting with a modern, end-capped C18 column and controlling the mobile phase pH to suppress silanol interactions, you can overcome the most significant challenge of peak tailing. A systematic approach to optimization, followed by rigorous validation according to ICH guidelines, will yield a method that is not only accurate and precise but also robust and defensible. This guide provides the framework and the causal explanations to build such methods with confidence and scientific rigor.
References
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Mekebri, A., et al. (2008). Chromatographic methods for analysis of triazine herbicides. PubMed. Retrieved from [Link]
-
ResearchGate. (2008). Chromatographic Methods for Analysis of Triazine Herbicides. Retrieved from [Link]
-
Taylor & Francis Online. (2015). Chromatographic Methods for Analysis of Triazine Herbicides. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. Retrieved from [Link]
-
LCGC International. (n.d.). UHPLC Separation of Triazine Herbicides at Elevated Temperature. Retrieved from [Link]
-
ResearchGate. (2015). Mobile phase optimization for the separation of some herbicide samples using HPLC. Retrieved from [Link]
-
Journal of Chromatographic Science. (2002). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]
-
Journal of the Brazilian Chemical Society. (2003). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Retrieved from [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
ACS Publications. (2016). Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometric Detection. Retrieved from [Link]
-
Waters Corporation. (2022). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
-
MDPI. (2020). Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Biocompare. (2014). Picking the Perfect HPLC Column. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Retrieved from [Link]
-
SynThink. (2023). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]
-
YouTube. (2022). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. Retrieved from [Link]
-
ResearchGate. (2009). Analysis of triazine herbicides in water using solid phase extraction followed by ultra-performance liquid chromatography with tandem mass detection (UPLC-MS/MS). Retrieved from [Link]
-
Ministry of Health and Welfare, Taiwan. (2022). Method of Test for Polysilicone-15 and Tris-biphenyl triazine in Cosmetics. Retrieved from [Link]
-
Haya: The Saudi Journal of Life Sciences. (2016). Convenient methods for the synthesis and characterisation of various Triazines. Retrieved from [Link]
-
RSC Publishing. (2015). A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED. Retrieved from [Link]
Sources
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A Senior Application Scientist's Guide to X-ray Crystallography of Substituted 1,3,5-Triazines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties. The precise three-dimensional arrangement of atoms and molecules within the crystalline state, as determined by single-crystal X-ray diffraction, is paramount to understanding structure-activity relationships, designing novel materials, and controlling solid-state properties. This guide provides a comparative analysis of X-ray crystallography data for a range of substituted 1,3,5-triazines, offering insights into the influence of various substituents on their crystal packing and intermolecular interactions. Furthermore, a detailed, field-proven protocol for obtaining high-quality single crystals suitable for X-ray analysis is presented.
The Decisive Role of Substituents in the Crystal Architecture of 1,3,5-Triazines
The electronic nature and steric bulk of substituents on the 1,3,5-triazine ring play a critical role in dictating the resultant crystal packing, influencing properties such as solubility, melting point, and ultimately, biological efficacy or material performance. By examining the crystallographic data of a diverse set of substituted triazines, we can discern key trends in their supramolecular chemistry.
A comparative analysis of the crystallographic data for selected substituted 1,3,5-triazines is summarized in the table below. This data has been compiled from various literature sources and crystallographic databases.
| Compound Name | Substituents | Space Group | Key Intermolecular Interactions | CSD Refcode |
| Melamine | -NH₂ | P2₁/c | N-H···N hydrogen bonds forming a layered structure[1] | MELAM |
| 2,4,6-Tris(dimethylamino)-1,3,5-triazine | -N(CH₃)₂ | P6₃/m | van der Waals forces; weak C-H···N interactions | DMTAZT |
| Cyanuric Chloride | -Cl | P2₁/n | Halogen···halogen interactions and π-π stacking | CYACIL |
| 2,4,6-Triphenoxy-1,3,5-triazine | -OPh | P-1 | C-H···π and π-π stacking interactions | TPHOXT |
| 2,4,6-Tris(4-pyridyl)-1,3,5-triazine | 4-pyridyl | P2₁/c | C-H···N hydrogen bonds and π-π stacking | TPYRTZ |
| 2-Nitrimino-5-nitro-hexahydro-1,3,5-triazine | -NHNO₂, -NO₂ | Pnma | N-H···O and C-H···O hydrogen bonds | N NHTRZ |
Analysis of Substituent Effects:
-
Hydrogen Bonding Donors and Acceptors: As exemplified by melamine, the presence of strong hydrogen bond donors (-NH₂) and acceptors (ring nitrogens) leads to the formation of extensive hydrogen-bonding networks, often resulting in planar, sheet-like structures.[1] This has a profound impact on the material's properties, contributing to its high melting point and low solubility in organic solvents.
-
Bulky and Non-polar Groups: In contrast, bulky, non-polar substituents like the dimethylamino groups in 2,4,6-tris(dimethylamino)-1,3,5-triazine primarily interact through weaker van der Waals forces. The steric hindrance of these groups can prevent close packing and the formation of strong directional interactions.
-
Halogen Bonding: For chloro-substituted triazines such as cyanuric chloride, halogen bonding and π-π stacking are significant intermolecular forces that direct the crystal packing.[2]
-
Aromatic and Heterocyclic Groups: Aryl and heteroaryl substituents, as seen in 2,4,6-triphenoxy-1,3,5-triazine and 2,4,6-tris(4-pyridyl)-1,3,5-triazine, introduce the possibility of π-π stacking and C-H···π interactions. The nitrogen atoms in pyridyl rings can also act as hydrogen bond acceptors, further influencing the supramolecular assembly.
-
Electron-Withdrawing Groups: The presence of strongly electron-withdrawing groups like nitro groups can lead to the formation of various weak hydrogen bonds (C-H···O, N-H···O) and other stabilizing interactions, as observed in nitro-substituted hexahydro-1,3,5-triazines.[3]
Experimental Protocol: From Powder to Publication-Quality Crystals
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis. The following protocol outlines a systematic approach for the crystallization of substituted 1,3,5-triazines.
Step 1: Purification of the Starting Material
-
Rationale: Impurities can act as nucleation sites, leading to the formation of many small crystals or preventing crystallization altogether.
-
Procedure:
-
Purify the synthesized 1,3,5-triazine derivative to the highest possible degree using techniques such as column chromatography, recrystallization, or sublimation.
-
Confirm the purity by analytical methods like NMR, HPLC, and mass spectrometry.
-
Step 2: Solvent Screening
-
Rationale: The choice of solvent is critical. An ideal solvent will dissolve the compound when heated but allow for slow precipitation of crystals upon cooling.
-
Procedure:
-
Test the solubility of a small amount of the compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water).
-
Identify solvents in which the compound is sparingly soluble at room temperature but moderately to fully soluble upon heating.
-
Step 3: Crystallization Technique Selection
The choice of crystallization method depends on the solubility characteristics of the compound.
-
Slow Evaporation:
-
Principle: The concentration of the solute slowly increases as the solvent evaporates, leading to nucleation and crystal growth.
-
Procedure:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
-
Slow Cooling:
-
Principle: A supersaturated solution is created by dissolving the compound in a hot solvent, and crystals form as the solution slowly cools.
-
Procedure:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Filter the hot solution into a clean, pre-warmed container to remove any particulate matter.
-
Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or cold room can be attempted if no crystals form.
-
-
-
Vapor Diffusion:
-
Principle: An anti-solvent (a solvent in which the compound is insoluble) is slowly introduced into a solution of the compound, reducing its solubility and inducing crystallization.
-
Procedure (Liquid-Liquid):
-
Dissolve the compound in a small amount of a "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a larger volume of a miscible "poor" solvent.
-
The vapor of the poor solvent will slowly diffuse into the good solvent, causing the compound to crystallize.
-
-
Step 4: Crystal Harvesting and Mounting
-
Rationale: Proper handling is crucial to avoid damaging the delicate crystals.
-
Procedure:
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small spatula.
-
Quickly transfer the crystal to a microscope slide with a drop of inert oil (e.g., paratone-N) to prevent solvent evaporation and degradation.
-
Select a well-formed, single crystal with sharp edges and no visible defects under a microscope.
-
Mount the selected crystal on a cryo-loop or a glass fiber for data collection.
-
Conclusion
The crystallographic analysis of substituted 1,3,5-triazines provides invaluable insights into the subtle interplay of intermolecular forces that govern their solid-state architecture. Understanding these structure-directing interactions is crucial for the rational design of new triazine-based compounds with tailored properties for applications in drug discovery and materials science. By following a systematic and well-reasoned experimental approach, researchers can consistently obtain high-quality crystallographic data to advance their scientific endeavors.
References
-
Hughes, E. W. (1941). The Crystal Structure of Melamine. Journal of the American Chemical Society, 63(6), 1737–1752. [Link]
-
G. A. Jeffrey, & W. Saenger (1991). Hydrogen Bonding in Biological Structures. Springer-Verlag. [Link]
-
Desiraju, G. R. (2011). A bond by any other name. Angewandte Chemie International Edition, 50(1), 52-59. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons. [Link]
-
Massa, W. (2004). Crystal structure determination. Springer Science & Business Media. [Link]
-
Powder XRD pattern of 2,4,6 triamino-1,3,5 triazine ( melamine) crystal. (2014). ResearchGate. [Link]
-
Cyanuric chloride. (n.d.). Wikipedia. [Link]
-
Crystal structure of 2-nitrimino-5-nitro-hexahydro-1,3,5-triazine. (2002). ResearchGate. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Trichloromethyl)-1,3,5-triazine
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents is not a mere regulatory formality but a critical component of a sound scientific process. This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-(Trichloromethyl)-1,3,5-triazine, grounded in its chemical properties and established safety protocols. Our objective is to empower you with the knowledge to manage this chemical waste safely, protecting both laboratory personnel and the environment.
Core Chemical Hazards and Immediate Safety Precautions
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is a reactive chemical that demands careful handling.
Primary Hazards:
-
Skin and Eye Irritation: The compound is classified as a skin irritant (H315) and causes serious eye irritation (H319).[1] Direct contact must be strictly avoided.
-
Inhalation Hazard: While not always the primary route of exposure with solids, dust or aerosols can cause respiratory tract irritation.[2][3]
-
Reactivity: This compound is incompatible with strong oxidizing agents and strong acids.[4][5] Contact with these materials can lead to vigorous and potentially dangerous reactions.
-
Thermal Decomposition: When heated to decomposition, it may emit toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and phosgene.[3][5] This is a critical consideration for the ultimate disposal method.
Essential Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling this compound and its waste.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical goggles.[1][2] | Protects against accidental splashes, dust, and aerosols, preventing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact and irritation.[1] Always inspect gloves for integrity before use. |
| Body Protection | Lab coat or chemical-resistant apron. | Protects skin and personal clothing from contamination.[2] |
| Respiratory | NIOSH-approved respirator for dusts if aerosol or dust generation is likely.[2] | Required when handling fine powders outside of a fume hood or during spill cleanup to prevent respiratory irritation.[3] |
The Chemistry of Disposal: Understanding the 'Why'
The disposal strategy for this compound is dictated by its two primary chemical moieties: the 1,3,5-triazine ring and the trichloromethyl group.
-
The Trichloromethyl Group (-CCl₃): This group is analogous to the functional group in chloroform. It is susceptible to hydrolysis, particularly under basic (alkaline) conditions. This reaction can cleave the carbon-chlorine bonds, which is a key principle in chemical decontamination procedures.
-
The 1,3,5-Triazine Ring: This is a stable heterocyclic aromatic system. However, many triazine-based compounds can undergo hydrolysis, with the rate being strongly dependent on pH.[6][7] Complete destruction of this ring requires significant energy, which is why high-temperature incineration is the preferred method for bulk disposal. Incomplete combustion could lead to the formation of other hazardous compounds.[8]
Therefore, the disposal strategy is twofold: chemical neutralization for small-scale decontamination and high-temperature incineration for the complete destruction of bulk waste.
Disposal Decision Workflow
The appropriate disposal procedure depends on the quantity and nature of the waste. The following workflow provides a clear decision-making path.
Caption: Decision workflow for this compound disposal.
Detailed Disposal Protocols
Adherence to a precise, step-by-step protocol is essential for ensuring safety and efficacy.
Protocol 1: Decontamination of Small Spills and Glassware
This protocol is intended for minor spills (<5g) or for rinsing chemically contaminated glassware before standard washing.
-
Ensure Safety: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the work is performed in a well-ventilated area or chemical fume hood.
-
Prepare Neutralizing Solution: Prepare a fresh ~5% (w/v) solution of sodium bicarbonate or sodium carbonate in water.
-
Containment: If the spill is a powder, gently cover it with the neutralizing solution to avoid raising dust. If it is a solution, surround the spill with an inert absorbent material.
-
Neutralization: Carefully apply the neutralizing solution to the spill, working from the outside in. Allow a contact time of at least 1 hour to facilitate hydrolysis of the trichloromethyl group.
-
Collection: Using a scoop or spatula, carefully transfer the neutralized mixture and any absorbent materials into a designated solid hazardous waste container.
-
Final Cleaning: Wipe the spill area with soap and water. Place the cleaning materials (e.g., paper towels) into the same hazardous waste container.
-
Labeling and Disposal: Seal the hazardous waste container. Label it clearly with "Hazardous Waste," "Decontamination residue of this compound," and the date. Dispose of the container through your institution's Environmental Health & Safety (EHS) office.
Protocol 2: Management of Bulk Waste
This protocol applies to unused or expired reagents and significant quantities of contaminated materials.
-
Do Not Attempt Chemical Treatment: It is unsafe to neutralize large quantities of this reagent in the lab due to the potential for uncontrolled reactions and hazardous off-gassing.
-
Container Integrity: Ensure the waste is in its original container or a compatible, sealed, and non-leaking waste container. The container must be in good condition.
-
Proper Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name: "this compound," the approximate quantity, and the date of accumulation.
-
Waste Segregation: Store the sealed waste container in a designated satellite accumulation area. Crucially, it must be stored away from incompatible materials, especially strong acids and oxidizing agents.[4][5]
-
Professional Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management vendor.[4][9] Inform the vendor of the chemical identity. The standard and required method of disposal for this compound is high-temperature incineration at a licensed facility.[10] This ensures complete destruction of the molecule into less harmful components.
Regulatory Compliance
All chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11] It is the responsibility of the waste generator (the laboratory) to properly identify, label, and manage hazardous waste.[11] Always consult your institution's EHS department to ensure full compliance with all local, state, and federal regulations.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or public health.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
